NSC2805
Description
Structure
3D Structure
Properties
CAS No. |
4371-34-0 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(2,5-dihydroxy-4-methylphenyl)-5-methylbenzene-1,4-diol |
InChI |
InChI=1S/C14H14O4/c1-7-3-13(17)9(5-11(7)15)10-6-12(16)8(2)4-14(10)18/h3-6,15-18H,1-2H3 |
InChI Key |
DSVRCBOSZSZMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C2=C(C=C(C(=C2)O)C)O)O |
Appearance |
Solid powder |
Other CAS No. |
4371-34-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC2805; NSC 2805; NSC-2805 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of NSC2805: A Technical Guide to a WWP2 Ubiquitin Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin protein ligase 2). E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, responsible for substrate recognition and the transfer of ubiquitin, ultimately targeting proteins for degradation or altering their function. WWP2 has been identified as a key negative regulator of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). By catalyzing the ubiquitination of PTEN, WWP2 promotes its degradation, thereby activating the pro-survival PI3K/AKT signaling pathway. This compound, by inhibiting WWP2, stabilizes PTEN, leading to the suppression of AKT signaling and subsequent inhibition of cancer cell proliferation. This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound functions as a direct inhibitor of the HECT (Homologous to the E6AP Carboxyl Terminus) domain of the WWP2 E3 ubiquitin ligase. The primary molecular mechanism of this compound is the prevention of WWP2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor PTEN.
The canonical signaling pathway involves the following steps:
-
WWP2-Mediated PTEN Ubiquitination: The E3 ligase WWP2 recognizes and binds to the tumor suppressor protein PTEN.
-
PTEN Degradation: Following ubiquitination by WWP2, PTEN is targeted for degradation by the proteasome.
-
PI3K/AKT Pathway Activation: The degradation of PTEN, a negative regulator of the PI3K/AKT pathway, leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This results in the phosphorylation and activation of AKT, a key kinase that promotes cell survival, proliferation, and growth.
This compound intervenes in this pathway by:
-
Inhibiting WWP2 Activity: this compound directly binds to WWP2, inhibiting its catalytic activity.
-
Stabilizing PTEN: By preventing WWP2-mediated ubiquitination, this compound leads to the stabilization and increased cellular levels of PTEN.
-
Suppressing PI3K/AKT Signaling: The elevated levels of PTEN dephosphorylate PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby inhibiting the activation of AKT.
This ultimately leads to a reduction in cancer cell proliferation and survival.
Quantitative Data
The inhibitory activity of this compound against WWP2 and its effect on related enzymes have been quantified in various studies. The following table summarizes the key quantitative data.
| Parameter | Value | Enzyme | Assay Type | Reference |
| IC50 | 0.38 µM | WWP2 | In vitro autoubiquitination ELISA | [1][2] |
| IC50 | > 10 µM | WWP1 | In vitro autoubiquitination ELISA | [3] |
| IC50 | > 10 µM | Nedd4 | In vitro autoubiquitination ELISA | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
NSC2805: A Technical Guide to its Effects on Tumor Suppressor Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule NSC2805 and its targeted effects on tumor suppressor proteins. Primarily characterized as a potent inhibitor of the HECT-type E3 ubiquitin ligase WWP2, this compound's mechanism of action converges on the stabilization of key tumor suppressors, most notably PTEN. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this compound, offering a valuable resource for researchers in oncology and drug development.
Introduction
The targeted degradation of tumor suppressor proteins is a common mechanism employed by cancer cells to promote survival and proliferation. E3 ubiquitin ligases, which mediate the final step of substrate-specific ubiquitination, have emerged as critical targets for therapeutic intervention. This compound has been identified as a selective inhibitor of WW domain-containing E3 ubiquitin protein ligase 2 (WWP2), an enzyme implicated in the regulation of several cellular processes, including the turnover of the tumor suppressor PTEN. This guide will explore the established effects of this compound on tumor suppressor proteins, with a primary focus on the this compound-WWP2-PTEN axis.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the enzymatic activity of the WWP2 E3 ubiquitin ligase. By binding to WWP2, this compound prevents the transfer of ubiquitin to its substrate proteins. This inhibition disrupts the ubiquitin-proteasome pathway that would otherwise lead to the degradation of these substrates.
The this compound-WWP2-PTEN Signaling Pathway
The most well-documented effect of this compound on a tumor suppressor protein is its stabilization of Phosphatase and Tensin homolog (PTEN). PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in cancer.
The signaling pathway can be summarized as follows:
In the absence of this compound, WWP2 ubiquitinates PTEN, targeting it for proteasomal degradation. This leads to decreased PTEN levels and subsequent activation of the pro-survival PI3K/AKT pathway. This compound inhibits WWP2, preventing PTEN ubiquitination and degradation. The resulting stabilization of PTEN enhances its tumor-suppressive function, leading to inhibition of the PI3K/AKT pathway and promotion of apoptosis.
Quantitative Data
The inhibitory effect of this compound on WWP2 has been quantified, providing a measure of its potency.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | WWP2 | Ubiquitination Assay | 0.38 µM | [1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Other Potential Tumor Suppressor Targets
While the effect of this compound on PTEN is well-established, WWP2 is known to have other substrates that function as tumor suppressors. Inhibition of WWP2 by this compound could therefore indirectly lead to the stabilization of these proteins.
| WWP2 Substrate | Function | Potential Effect of this compound |
| Smad4 | A key mediator of TGF-β signaling, which can have tumor-suppressive roles. | Stabilization of Smad4, potentially enhancing TGF-β-mediated growth inhibition. |
| RUNX3 | A transcription factor involved in cell cycle control and apoptosis; often silenced in cancer. | Increased RUNX3 levels, leading to cell cycle arrest and apoptosis. |
| KLF5 | A transcription factor that can act as a tumor suppressor in certain contexts. | Stabilization of KLF5, potentially inhibiting cell proliferation. |
Further research is required to directly confirm the effect of this compound on these and other potential WWP2 substrates.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro WWP2 Ubiquitination Assay
This assay is used to determine the direct inhibitory effect of this compound on the ubiquitination of a substrate (e.g., PTEN) by WWP2.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), recombinant WWP2, the substrate protein (e.g., recombinant PTEN), and ubiquitin in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
Inhibitor Addition: Add this compound (at various concentrations) or a vehicle control (e.g., DMSO) to the respective reaction tubes.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Resolve the proteins by SDS-PAGE and analyze the ubiquitination status of the substrate by Western blotting using an antibody specific to the substrate (e.g., anti-PTEN) or an anti-ubiquitin antibody. A reduction in the higher molecular weight ubiquitinated bands in the presence of this compound indicates inhibitory activity.
Co-Immunoprecipitation (Co-IP) for WWP2-PTEN Interaction
This method is used to verify the physical interaction between WWP2 and its substrate PTEN in a cellular context.
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed WWP2 and PTEN in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-WWP2 or anti-PTEN) or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against both interacting partners (e.g., blot with anti-PTEN after IP with anti-WWP2).
Cellular PTEN Stability Assay
This assay determines the effect of this compound on the half-life of the PTEN protein in cells.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a desired period.
-
Protein Synthesis Inhibition: Add a protein synthesis inhibitor, such as cycloheximide (CHX), to the cell culture medium.
-
Time Course Collection: Harvest cells at different time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).
-
Protein Extraction and Quantification: Prepare cell lysates and determine the protein concentration for each time point.
-
Western Blot Analysis: Perform Western blotting on equal amounts of protein from each time point and probe for PTEN and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities for PTEN and the loading control. Normalize the PTEN signal to the loading control and plot the relative PTEN levels against time to determine the protein half-life. An increased half-life in this compound-treated cells indicates protein stabilization.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the study of WWP2 E3 ubiquitin ligase and its role in cancer biology. Its ability to stabilize the tumor suppressor PTEN through the inhibition of WWP2-mediated ubiquitination provides a clear mechanism for its potential anti-cancer effects. Future research should focus on:
-
Expanding the Substrate Profile: Investigating the effect of this compound on other known and putative tumor suppressor substrates of WWP2.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, particularly those targeting the PI3K/AKT/mTOR pathway.
This technical guide provides a foundational understanding of this compound's effect on tumor suppressor proteins, intended to facilitate further investigation and development in the field of targeted cancer therapy.
References
The Role of NSC2805 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2). WWP2 is increasingly implicated in tumorigenesis through its regulation of key signaling pathways, most notably the PTEN/PI3K/AKT and TGF-β/Smad pathways. By targeting WWP2, this compound presents a potential therapeutic strategy for cancers where these pathways are dysregulated. This technical guide provides a comprehensive overview of the current understanding of this compound in cancer research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. While this compound has been identified as a potent inhibitor of WWP2, extensive quantitative data on its biological effects in cancer models remains limited in publicly accessible literature. This document aims to consolidate the available information and provide a framework for future research.
Introduction to this compound and its Target, WWP2
This compound is a small molecule compound identified as an inhibitor of the HECT-type E3 ubiquitin ligase WWP2. E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, responsible for substrate recognition and the covalent attachment of ubiquitin to target proteins, often marking them for proteasomal degradation.
WWP2 in Cancer:
WWP2 is a member of the NEDD4 family of E3 ligases and is characterized by the presence of multiple WW domains for substrate binding and a catalytic HECT domain.[1] Emerging evidence has established WWP2 as a significant player in various cancers. Its overexpression has been observed in several tumor types, including oral squamous cell carcinoma, and is often associated with poor patient prognosis.[2] The oncogenic role of WWP2 is primarily attributed to its ability to target tumor suppressor proteins for degradation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the catalytic activity of WWP2. By binding to WWP2, this compound prevents the transfer of ubiquitin to its substrates. This leads to the stabilization and accumulation of WWP2 target proteins.
One of the most well-characterized substrates of WWP2 with profound implications in cancer is the tumor suppressor PTEN (Phosphatase and Tensin Homolog) . PTEN is a phosphatase that negatively regulates the PI3K/AKT signaling pathway, a critical pathway for cell growth, proliferation, and survival. By ubiquitinating and promoting the degradation of PTEN, WWP2 facilitates the activation of the PI3K/AKT pathway, thereby promoting tumorigenesis.[2] this compound, by inhibiting WWP2, is expected to stabilize PTEN, leading to the downregulation of PI3K/AKT signaling and subsequent inhibition of cancer cell growth.
Quantitative Data
A critical aspect of characterizing a potential anti-cancer agent is the quantitative assessment of its efficacy. While this compound has been identified as a WWP2 inhibitor with a reported IC50 of 0.38 μM in a biochemical assay, there is a notable lack of publicly available data on its biological effects in cancer cells. Further research is required to establish a comprehensive quantitative profile of this compound.
Table 1: Biochemical Inhibition Data for this compound
| Target | IC50 (μM) | Assay Type |
| WWP2 | 0.38 | Biochemical Ubiquitination Assay |
Table 2: Hypothetical Cell Viability Data for this compound in Cancer Cell Lines (for illustrative purposes)
Note: The following data is hypothetical and intended to serve as a template for future experimental data presentation. No public data for this compound is currently available.
| Cell Line | Cancer Type | IC50 (μM) after 72h |
| PC-3 | Prostate Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| U87-MG | Glioblastoma | Data not available |
Table 3: Hypothetical In Vivo Tumor Growth Inhibition Data for this compound (for illustrative purposes)
Note: The following data is hypothetical and intended to serve as a template for future experimental data presentation. No public data for this compound is currently available.
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| PC-3 | This compound (X mg/kg) | Data not available |
| MCF-7 | This compound (Y mg/kg) | Data not available |
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on WWP2 is predicted to impact key signaling pathways that are central to cancer progression.
The WWP2-PTEN-PI3K/AKT Signaling Pathway
This is the most well-documented oncogenic pathway regulated by WWP2. By preventing PTEN degradation, this compound is expected to suppress this pathway.
Caption: WWP2-PTEN-PI3K/AKT Signaling Pathway.
The WWP2-TGF-β/Smad Signaling Pathway
WWP2 also plays a complex role in the Transforming Growth Factor-β (TGF-β) signaling pathway by targeting both activating (Smad2/3) and inhibitory (Smad7) Smads for ubiquitination.[3] The net effect of WWP2 inhibition by this compound on this pathway is likely context-dependent.
Caption: WWP2-TGF-β/Smad Signaling Pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for PTEN and p-AKT
This protocol is for detecting changes in protein levels of PTEN and phosphorylated AKT following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PTEN, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule and route of administration.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion and Future Directions
This compound is a promising tool compound for the study of WWP2's role in cancer. Its ability to inhibit WWP2 and potentially stabilize tumor suppressors like PTEN provides a strong rationale for its investigation as a potential anti-cancer agent. However, a significant gap exists in the literature regarding its biological activity in cancer models. Future research should focus on:
-
Comprehensive in vitro profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines with known WWP2 and PTEN status.
-
In vivo efficacy studies: Evaluating the anti-tumor activity and toxicity of this compound in various xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a relationship between drug exposure and target engagement in vivo.
-
Selectivity profiling: Assessing the inhibitory activity of this compound against other NEDD4 family E3 ligases and a broader panel of kinases to understand its selectivity.
Addressing these research questions will be crucial in validating WWP2 as a druggable target in cancer and determining the therapeutic potential of this compound and its analogs.
References
- 1. WWP2 ubiquitin ligase and its isoforms: new biological insight and promising disease targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective targeting of activating and inhibitory Smads by distinct WWP2 ubiquitin ligase isoforms differentially modulates TGFβ signalling and EMT - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to NSC2805: A Potent WWP2 Ubiquitin Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin protein ligase 2), a key regulator of the tumor suppressor protein PTEN (phosphatase and tensin homolog). By inhibiting WWP2, this compound prevents the ubiquitination and subsequent degradation of PTEN, leading to the stabilization of PTEN and the suppression of the pro-survival PI3K/Akt signaling pathway. This guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended to support further research and drug development efforts in oncology and other relevant fields.
Chemical Properties and Structure
This compound is a biphenyl derivative with the IUPAC name 4,4'-Dimethyl-[1,1'-biphenyl]-2,2',5,5'-tetraol. Its chemical structure and key properties are summarized below.[1][2]
| Property | Value | Reference |
| IUPAC Name | 4,4'-Dimethyl-[1,1'-biphenyl]-2,2',5,5'-tetraol; 2-(2,5-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,4-diol | [1][2] |
| Synonyms | NSC-2805, 4,4'-Dimethyl-biphenyl-2,5,2',5'-tetraol | [1][3] |
| CAS Number | 4371-34-0 | [1][4][5] |
| Molecular Formula | C14H14O4 | [1][4] |
| Molecular Weight | 246.26 g/mol | [1][4][5] |
| SMILES | OC1=CC(C)=C(O)C=C1C2=CC(O)=C(C)C=C2O | [1][4] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1][4] |
| Storage | Store at -20°C for long-term storage. | [1] |
Mechanism of Action: Inhibition of WWP2 and Stabilization of PTEN
This compound is a potent inhibitor of the HECT-type E3 ubiquitin ligase WWP2, with a reported half-maximal inhibitory concentration (IC50) of 0.38 μM.[4][5][6] WWP2 is a critical negative regulator of the tumor suppressor PTEN. It mediates the polyubiquitination of PTEN, targeting it for proteasomal degradation. By inhibiting WWP2, this compound effectively blocks this degradation process, leading to the accumulation and stabilization of PTEN.
Stabilized PTEN can then effectively dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K (Phosphoinositide 3-kinase) signaling pathway, leading to the reduced activation of the downstream kinase Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers. Therefore, by restoring PTEN function, this compound can effectively attenuate this pro-tumorigenic signaling.
Research has shown that this compound can robustly inhibit WWP2-dependent PTEN ubiquitination.[4] Interestingly, this compound also demonstrates inhibitory activity against other members of the Nedd4-like family of E3 ligases, including WWP1 and Nedd4, indicating a broader specificity that may have implications for its overall biological effects.[4]
Experimental Protocols
In Vitro WWP2 Inhibition Assay (Hypothetical Protocol)
While a specific detailed protocol for this compound's IC50 determination is not publicly available, a general biochemical assay for WWP2 inhibition can be outlined based on common methodologies for studying E3 ligases. This protocol would typically involve a cell-free system to measure the ubiquitination of a substrate.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human WWP2
-
Recombinant substrate (e.g., GST-tagged PTEN)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-GST antibody and appropriate secondary antibody
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and GST-PTEN in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period.
-
Initiate the ubiquitination reaction by adding WWP2 and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-GST antibody to detect ubiquitinated forms of PTEN (which will appear as a ladder of higher molecular weight bands).
-
Quantify the band intensities corresponding to ubiquitinated PTEN.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Formulation Protocol
For preclinical in vivo studies, this compound can be formulated for administration. A suggested protocol for preparing a solution for in vivo use is as follows.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final formulation, add the components in the following order, ensuring thorough mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This protocol is expected to yield a clear solution with a solubility of at least 1 mg/mL.[4]
Quantitative Data
The primary quantitative data available for this compound is its IC50 value against WWP2.
| Target | IC50 | Reference |
| WWP2 | 0.38 μM | [4][5][6] |
| WWP1 | Data not available (significant activity reduction reported) | [4] |
| Nedd4 | Data not available (significant activity reduction reported) | [4] |
Further studies are required to determine the precise IC50 values of this compound against WWP1 and Nedd4 to better understand its selectivity profile.
Signaling Pathway
The inhibition of WWP2 by this compound has significant downstream effects on the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, survival, and metabolism.
Future Directions
This compound represents a promising lead compound for the development of novel therapeutics targeting cancers with a dependence on the PI3K/Akt signaling pathway. Future research should focus on:
-
Selectivity Profiling: Comprehensive screening against a panel of E3 ligases to fully characterize the selectivity of this compound.
-
In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in relevant preclinical cancer models.
-
Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its drug-like properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a valuable research tool for investigating the role of WWP2 and the PTEN/PI3K/Akt signaling axis in health and disease. Its potent inhibitory activity against WWP2 and its ability to stabilize PTEN make it an attractive starting point for the development of new anti-cancer agents. This technical guide provides a foundation of knowledge to facilitate further exploration and development of this compound and related compounds.
References
- 1. Comparative analysis of the catalytic regulation of NEDD4-1 and WWP2 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic analysis of WWP2 E3 ubiquitin ligase using protein microarrays identifies autophagy-related substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Discovery and Initial Screening of NSC2805: A WWP2 Ubiquitin Ligase Inhibitor
A Technical Whitepaper for Drug Development Professionals
Introduction
NSC2805 has been identified as a potent small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin protein ligase 2).[1][2][3] WWP2 is a member of the NEDD4 family of HECT E3 ligases and plays a critical role in cellular protein homeostasis by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[4][5] Dysregulation of WWP2 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[4][6] This technical guide provides an in-depth overview of the discovery and initial screening of this compound, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the relevant biological pathways and experimental workflows.
Core Data Summary
The initial screening and characterization of this compound yielded critical quantitative data that established its potency and selectivity as a WWP2 inhibitor. This information is summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Assay Type | Reference |
| WWP2 | 0.38 | ELISA-based autoubiquitination assay | [1][2][7] |
| WWP1 | >10 | ELISA-based autoubiquitination assay | [7] |
| Nedd4 | >10 | ELISA-based autoubiquitination assay | [7] |
Table 2: Effect of this compound on WWP2-Mediated PTEN Ubiquitination
| Compound | Concentration (µM) | PTEN Ubiquitination Level | Assay Type | Reference |
| Control (DMSO) | - | High | In vitro ubiquitination assay | [7] |
| This compound | 10 | Significantly Reduced | In vitro ubiquitination assay | [7] |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and initial screening of this compound.
High-Throughput Screening (HTS) for WWP2 Inhibitors
The discovery of this compound was the result of a high-throughput screening campaign designed to identify small molecule inhibitors of WWP2's catalytic activity.
Protocol:
-
Assay Principle: An ELISA-based autoubiquitination assay was utilized to measure the E3 ligase activity of WWP2. This assay quantifies the amount of ubiquitin that WWP2 covalently attaches to itself.
-
Reagents:
-
Recombinant human WWP2 protein (full-length or catalytic HECT domain).
-
E1 activating enzyme (e.g., UBE1).
-
E2 conjugating enzyme (e.g., UbcH5).
-
Biotinylated ubiquitin.
-
ATP regeneration system.
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Small molecule library (including this compound).
-
-
Procedure:
-
96-well or 384-well microplates were coated with recombinant WWP2 protein.
-
The small molecule compounds from the library (including this compound) were added to the wells at a final concentration typically in the low micromolar range.
-
The ubiquitination reaction was initiated by adding a master mix containing E1, E2, biotinylated ubiquitin, and ATP.
-
The plates were incubated at 37°C for a defined period (e.g., 60-120 minutes) to allow the ubiquitination reaction to proceed.
-
The plates were washed to remove unreacted components.
-
Streptavidin-HRP conjugate was added to the wells to bind to the biotinylated ubiquitin attached to WWP2.
-
After another washing step, the HRP substrate was added, and the colorimetric or chemiluminescent signal was measured using a plate reader.
-
Inhibition was calculated as the percentage decrease in signal in the presence of the compound compared to a DMSO control.
-
In Vitro PTEN Ubiquitination Assay
To confirm that this compound could inhibit the ubiquitination of a known WWP2 substrate, an in vitro ubiquitination assay with the tumor suppressor protein PTEN was performed.
Protocol:
-
Assay Principle: This assay measures the ability of WWP2 to ubiquitinate its substrate, PTEN, in the presence and absence of the inhibitor this compound. The ubiquitinated PTEN is then detected by Western blotting.
-
Reagents:
-
Recombinant human WWP2 protein.
-
Recombinant human PTEN protein (e.g., GST-tagged).
-
E1 activating enzyme.
-
E2 conjugating enzyme.
-
Ubiquitin (non-biotinylated).
-
ATP regeneration system.
-
This compound.
-
Reaction buffer.
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibodies: anti-GST (for PTEN) and anti-ubiquitin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
The ubiquitination reaction was assembled in microcentrifuge tubes containing WWP2, PTEN, E1, E2, ubiquitin, and ATP in the reaction buffer.
-
This compound (or DMSO as a control) was added to the respective tubes at the desired final concentration.
-
The reactions were incubated at 37°C for 60-120 minutes.
-
The reactions were stopped by adding SDS-PAGE loading buffer and boiling.
-
The samples were resolved by SDS-PAGE.
-
The proteins were transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against GST (to detect PTEN) and ubiquitin.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The ubiquitinated PTEN bands (appearing as a high-molecular-weight smear or ladder above the unmodified PTEN band) were visualized using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving WWP2 and the experimental workflows for the discovery and screening of this compound.
Caption: WWP2-mediated ubiquitination of PTEN and its inhibition by this compound.
Caption: High-throughput screening workflow for identifying WWP2 inhibitors.
Caption: Workflow for the in vitro PTEN ubiquitination assay.
Conclusion
The discovery of this compound as a potent and selective inhibitor of the WWP2 E3 ubiquitin ligase represents a significant advancement in the development of targeted cancer therapies. The initial screening data demonstrates its ability to inhibit WWP2's enzymatic activity and its downstream effect on the ubiquitination of the tumor suppressor PTEN. The detailed experimental protocols provided herein offer a foundation for further investigation and optimization of this compound and related compounds. The continued exploration of WWP2 inhibitors holds promise for the development of novel therapeutics for a range of human diseases, including cancer.
References
- 1. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel WWP2 ubiquitin ligase isoforms as potential prognostic markers and molecular targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Targeting the Ubiquitin-Proteasome System for Cancer Therapeutics by Small-Molecule Inhibitors [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of NSC2805 on Oncogenic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC2805 is emerging as a molecule of interest in oncology research. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its impact on critical oncogenic signaling pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological interactions, this document serves as a comprehensive resource for professionals engaged in cancer research and drug development.
Introduction
Oncogenic signaling pathways are intricate networks that, when dysregulated, drive cancer initiation and progression. A key focus of modern cancer therapy is the development of targeted agents that can modulate these pathways. This compound has been identified as a potent inhibitor of the WWP2 ubiquitin ligase, an enzyme implicated in various cellular processes, including the regulation of tumor suppressor proteins.[1][2][3] This guide explores the downstream effects of this compound on pivotal oncogenic signaling cascades, particularly the STAT3 and SHP-1 pathways, providing a foundational understanding for further investigation and therapeutic development.
Mechanism of Action: Inhibition of WWP2
This compound is a small molecule inhibitor that specifically targets the HECT E3 ubiquitin ligase WWP2.[1][2] Ubiquitin ligases play a crucial role in protein degradation through the ubiquitin-proteasome system. WWP2 has been shown to target several tumor suppressor proteins for degradation. By inhibiting WWP2, this compound can lead to the stabilization and accumulation of these tumor suppressors, thereby counteracting oncogenic processes.[3]
A critical connection to oncogenic signaling lies in the ability of WWP2 to regulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] WWP2 can form a complex with SIRT1 and STAT3, leading to the promotion of STAT3 acetylation and phosphorylation, which are key activation steps for this oncogenic transcription factor.[4]
Impact on STAT3 Signaling Pathway
The STAT3 signaling pathway is a central regulator of cell proliferation, survival, and differentiation.[5][6] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and metastasis.[7]
3.1. Inhibition of STAT3 Phosphorylation
A key mechanism of STAT3 activation is the phosphorylation of a specific tyrosine residue (Tyr705).[1] While direct experimental evidence of this compound's effect on STAT3 phosphorylation is still emerging, its known inhibition of WWP2 provides a strong rationale for its potential to downregulate this pathway. By inhibiting WWP2, this compound may disrupt the WWP2-SIRT1-STAT3 complex, thereby reducing the acetylation and subsequent phosphorylation of STAT3.[4]
Diagram: Proposed Mechanism of this compound on STAT3 Signaling
Caption: Proposed mechanism of this compound action on the STAT3 signaling pathway.
3.2. Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol outlines the general steps for assessing the effect of this compound on STAT3 phosphorylation in cancer cell lines using Western blotting.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, leukemia, colon)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize for protein loading.
Impact on SHP-1 Signaling Pathway
SHP-1 (Src homology region 2 domain-containing phosphatase-1) is a non-receptor protein tyrosine phosphatase that acts as a tumor suppressor by dephosphorylating and inactivating key oncogenic proteins, including STAT3.[8] Activation of SHP-1 can therefore be a valuable anti-cancer strategy.
4.1. Potential Activation of SHP-1
The relationship between this compound and SHP-1 is an area of active investigation. It is hypothesized that by altering the cellular ubiquitination landscape through WWP2 inhibition, this compound may indirectly lead to the activation of SHP-1. This could occur through the stabilization of upstream activators of SHP-1 or the inhibition of its negative regulators.
Diagram: Potential Experimental Workflow for SHP-1 Activity Assay
Caption: Workflow for assessing the impact of this compound on SHP-1 phosphatase activity.
4.2. Experimental Protocol: Immunoprecipitation-based SHP-1 Activity Assay
This protocol describes a method to measure the enzymatic activity of SHP-1 from cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (non-denaturing)
-
Anti-SHP-1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Phosphatase assay buffer
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop solution (e.g., NaOH)
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously and lyse them in a non-denaturing buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-SHP-1 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-SHP-1 complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Phosphatase Assay:
-
Resuspend the beads in phosphatase assay buffer.
-
Add the pNPP substrate and incubate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Measure the absorbance of the resulting yellow product (p-nitrophenol) at 405 nm using a microplate reader. The absorbance is directly proportional to the SHP-1 activity.
Quantitative Data on this compound Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While comprehensive data for this compound across a wide range of cancer cell lines is still being compiled, the following table summarizes the known IC50 value for its primary target.
Table 1: IC50 Value of this compound
| Target | IC50 (µM) | Reference |
| WWP2 Ubiquitin Ligase | 0.38 | [1][2] |
Further research is required to determine the IC50 values of this compound for cell viability in various cancer cell lines.
5.1. Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., breast, lung, leukemia, colon)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound presents a promising avenue for targeted cancer therapy through its inhibition of the WWP2 ubiquitin ligase. This guide has outlined the potential downstream effects on the critical oncogenic STAT3 and SHP-1 signaling pathways. The provided experimental protocols offer a framework for researchers to further investigate and quantify the impact of this compound. Future research should focus on generating comprehensive IC50 data across a broad panel of cancer cell lines and directly confirming the modulation of STAT3 and SHP-1 activity by this compound through rigorous experimentation. Such studies will be crucial for advancing our understanding of this compound and its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. WWP2 regulates SIRT1‐STAT3 acetylation and phosphorylation involved in hypertensive angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP-1 phosphatase activity counteracts increased T cell receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Studies on the Biological Activity of NSC2805: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2). It has demonstrated significant biological activity, primarily through its modulation of key cellular signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the foundational studies on this compound, detailing its mechanism of action, experimental protocols, and impact on critical signaling cascades.
Core Mechanism of Action: Inhibition of WWP2 Ubiquitin Ligase
This compound is a potent inhibitor of the HECT-type E3 ubiquitin ligase WWP2, exhibiting a half-maximal inhibitory concentration (IC50) of 0.38 μM.[1][2] Its inhibitory activity also extends to other members of the Nedd4-like family of E3 ligases, including WWP1 and Nedd4, indicating a degree of selectivity within this family.[1] The primary mechanism of this compound's biological effects stems from its ability to block the ubiquitin ligase activity of WWP2, thereby preventing the ubiquitination and subsequent degradation of WWP2's substrate proteins.
One of the most critical substrates of WWP2 is the tumor suppressor protein PTEN (Phosphatase and Tensin homolog).[1] By inhibiting WWP2, this compound robustly prevents the WWP2-dependent ubiquitination of PTEN.[1] This stabilization of PTEN is a key event that underpins the downstream effects of this compound on cellular signaling.
Quantitative Data Summary
The following table summarizes the key quantitative data reported in foundational studies of this compound.
| Target | Assay Type | Parameter | Value | Reference |
| WWP2 | Biochemical Inhibition Assay | IC50 | 0.38 µM | [1][2] |
| WWP1 | Biochemical Inhibition Assay | Activity Reduction | Significant | [1] |
| Nedd4 | Biochemical Inhibition Assay | Activity Reduction | Significant | [1] |
| PTEN | In vitro/In cell Ubiquitination Assay | Ubiquitination | Robustly inhibited | [1] |
Key Signaling Pathways Modulated by this compound
The stabilization of PTEN by this compound has profound effects on at least two major signaling pathways implicated in cancer progression: the PI3K/AKT pathway and the TGF-β/Smad pathway.
The PI3K/AKT Signaling Pathway
PTEN is a critical negative regulator of the PI3K/AKT signaling pathway. By dephosphorylating PIP3 to PIP2, PTEN counteracts the activity of PI3K, thereby inhibiting the activation of AKT. The activation of the PI3K/AKT pathway is a central driver of cell growth, proliferation, survival, and metabolism. By preventing the degradation of PTEN, this compound effectively dampens the PI3K/AKT signaling cascade.
The TGF-β/Smad Signaling Pathway
WWP2 is also known to regulate the TGF-β (Transforming Growth Factor-beta) signaling pathway through its interaction with Smad proteins, which are key intracellular mediators of TGF-β signaling. WWP2 can ubiquitinate both receptor-regulated Smads (R-Smads) and inhibitory Smads (I-Smads), leading to their degradation and thereby modulating the cellular response to TGF-β. By inhibiting WWP2, this compound can potentially alter the balance of Smad protein levels and influence TGF-β-mediated cellular processes such as cell growth, differentiation, and epithelial-mesenchymal transition (EMT).
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of foundational findings. The following sections outline the methodologies for key experiments cited in the study of this compound.
In Vitro WWP2 Inhibition Assay
This assay is designed to quantify the inhibitory effect of this compound on the E3 ubiquitin ligase activity of WWP2.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human WWP2 (full-length or HECT domain)
-
Biotinylated ubiquitin
-
Substrate protein (e.g., PTEN or a generic substrate)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-substrate antibody conjugated to HRP)
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, substrate protein, and ATP in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a streptavidin-coated plate.
-
Initiate the ubiquitination reaction by adding the recombinant WWP2 enzyme to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the ubiquitination reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add the detection antibody and incubate to allow binding to the ubiquitinated substrate captured on the plate.
-
Wash the plate to remove unbound antibody.
-
Add the chemiluminescent substrate and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
In Cell PTEN Ubiquitination Assay
This assay is used to assess the effect of this compound on the ubiquitination of endogenous or overexpressed PTEN within a cellular context.
Materials:
-
Cancer cell line (e.g., PC-3, LNCaP)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-PTEN antibody)
-
Protein A/G agarose beads
-
Antibodies for Western blotting (e.g., anti-ubiquitin, anti-PTEN)
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with this compound or DMSO for a specified time.
-
In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Incubate the cell lysates with an anti-PTEN antibody to form immune complexes.
-
Add protein A/G agarose beads to pull down the immune complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated PTEN and with an anti-PTEN antibody to confirm equal loading.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for a specified period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
In Vivo Xenograft Tumor Growth Study
This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound represents a promising small molecule inhibitor of the WWP2 E3 ubiquitin ligase. Its ability to stabilize the tumor suppressor PTEN and consequently modulate the PI3K/AKT and TGF-β/Smad signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent in cancer. The experimental protocols detailed in this guide provide a framework for researchers to further explore the biological activities and therapeutic potential of this compound. Future studies should focus on elucidating the broader selectivity profile of this compound against other E3 ligases, exploring its efficacy in a wider range of cancer models, and investigating potential synergistic combinations with other anti-cancer agents.
References
Methodological & Application
Application Notes and Protocols for NSC2805 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of NSC2805, a known inhibitor of the WWP2 ubiquitin ligase. The provided methodologies are intended to guide researchers in assessing the biochemical activity and cellular effects of this compound.
Introduction
This compound is identified as an inhibitor of the WWP2 (WW domain-containing E3 ubiquitin protein ligase 2), a member of the Nedd4 family of HECT E3 ubiquitin ligases. It has been shown to inhibit WWP2 with an IC50 value of 0.38 μM and also demonstrates activity against WWP1 and Nedd4.[1][2] A key function of WWP2 is the ubiquitination of the tumor suppressor PTEN (Phosphatase and Tensin homolog), which targets it for degradation. By inhibiting WWP2, this compound can prevent PTEN ubiquitination, leading to increased PTEN stability and tumor-suppressive activity. These characteristics make this compound a valuable tool for cancer research.
Data Presentation
The following table summarizes the reported inhibitory activity of this compound against WWP2.
| Compound | Target | IC50 (μM) |
| This compound | WWP2 ubiquitin ligase | 0.38 |
Experimental Protocols
Preparation of this compound Stock Solutions
For in vitro experiments, it is crucial to prepare a concentrated stock solution of this compound that can be diluted to the final desired concentrations in the assay buffer or cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, for a compound with a molecular weight of 246.27 g/mol , dissolve 2.46 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO, pure
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range to test would be 0.1, 1, 5, 10, 25, and 50 µM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of WWP2 and PTEN
The following diagram illustrates the inhibitory effect of this compound on the WWP2-mediated ubiquitination and subsequent degradation of the tumor suppressor PTEN.
Caption: Mechanism of this compound action on the WWP2-PTEN signaling axis.
Experimental Workflow for Cell Viability (MTT) Assay
The following diagram outlines the key steps in the MTT assay to determine the effect of this compound on cell viability.
Caption: Workflow of the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Cell-Based Assays with a p53-MDM2 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] In many human cancers, the function of p53 is impaired, not by mutation, but through its interaction with the murine double minute 2 (MDM2) protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive activities.[2] Small molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 in cancer cells.
This document provides detailed application notes and protocols for developing cell-based assays to characterize the activity of a p53-MDM2 interaction inhibitor, exemplified by NSC28059. While specific experimental data for NSC28059 is not extensively available in the public domain, the following protocols and illustrative data are representative of a compound with this mechanism of action. These assays are designed to assess the compound's effect on cell viability, its ability to induce apoptosis, and its impact on cell cycle progression.
Signaling Pathway of p53-MDM2 Interaction and Inhibition
The following diagram illustrates the core signaling pathway involving p53 and MDM2, and the mechanism of action for an inhibitor like NSC28059.
References
Application Notes and Protocols for NSC2805 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW Domain Containing E3 Ubiquitin Protein Ligase 2).[1][2][3] WWP2 is a member of the NEDD4 family of HECT E3 ligases and plays a significant role in various cellular processes, including protein degradation, signal transduction, and tumorigenesis.[4][5] By catalyzing the attachment of ubiquitin to target proteins, WWP2 can regulate their stability and function. The inhibition of WWP2 by this compound presents a potential therapeutic strategy for diseases where WWP2 is dysregulated, such as in certain cancers.[1][2][3]
These application notes provide a comprehensive guide to performing a dose-response curve analysis of this compound to determine its inhibitory potency against WWP2. The included protocols are designed to be adaptable for both biochemical and cell-based assay formats.
Quantitative Data Summary
The inhibitory activity of this compound against WWP2 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of WWP2 by 50%.
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | WWP2 | 0.38 µM | Biochemical | [2][3][6] |
Signaling Pathway
The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. This process involves a three-step enzymatic cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase (e.g., WWP2): Recognizes the specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.
This process can be repeated to form a polyubiquitin chain, which targets the substrate protein for degradation by the 26S proteasome. This compound acts by inhibiting the activity of the E3 ligase, WWP2.
Experimental Protocols
Biochemical Assay: In Vitro WWP2 Auto-ubiquitination Assay (ELISA-based)
This protocol describes a high-throughput method to determine the dose-response curve of this compound by measuring the auto-ubiquitination activity of WWP2 in a 96-well plate format.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme (e.g., GST-Uba1)
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., His-UbcH7)
-
Recombinant human WWP2 (e.g., GST-tagged WWP2-FL)
-
FLAG-tagged Ubiquitin
-
ATP solution (10 mM)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 4 mM MgCl2
-
Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in PBS
-
Anti-FLAG HRP-conjugated antibody
-
TMB substrate solution
-
Stop Solution (e.g., 1 M HCl)
-
96-well glutathione-coated plates
-
Plate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram:
Procedure:
-
Plate Preparation:
-
Dilute recombinant GST-WWP2 in PBS and add to the wells of a glutathione-coated 96-well plate.
-
Incubate for 1 hour at room temperature to allow for protein binding.
-
Wash the wells three times with PBST.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 0.01 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Add the diluted this compound or control solutions to the appropriate wells.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing E1 enzyme, E2 enzyme, FLAG-ubiquitin, and ATP in Assay Buffer.
-
Add the reaction mixture to each well to initiate the ubiquitination reaction.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the wells three times with PBST.
-
Add anti-FLAG HRP-conjugated antibody diluted in PBST to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Normalize the data to the DMSO control (set as 100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Assay: PTEN Ubiquitination Assay
This protocol outlines a cell-based approach to assess the effect of this compound on the ubiquitination of a known WWP2 substrate, the tumor suppressor PTEN.
Materials:
-
Human cell line expressing endogenous or over-expressed WWP2 and PTEN (e.g., HCT116).
-
Cell culture medium and supplements.
-
This compound.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-PTEN, anti-ubiquitin, and appropriate secondary antibodies.
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 4-6 hours). Include a DMSO control.
-
In the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-PTEN antibody to capture PTEN and its associated proteins.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Lysis Buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the levels of ubiquitinated PTEN.
-
The same membrane can be stripped and re-probed with an anti-PTEN antibody to confirm equal immunoprecipitation of PTEN across all samples.
-
-
Data Analysis:
-
Quantify the band intensities of ubiquitinated PTEN for each this compound concentration.
-
Normalize the ubiquitinated PTEN signal to the total immunoprecipitated PTEN signal.
-
Plot the normalized ubiquitinated PTEN levels versus the this compound concentration to observe the dose-dependent inhibition of PTEN ubiquitination.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the dose-response analysis of this compound against its target, WWP2. The biochemical assay offers a direct and high-throughput method for determining the IC50 value, while the cell-based assay validates the activity of the compound in a more physiologically relevant context. Accurate determination of the dose-response relationship is a critical step in the characterization of this compound and its potential as a therapeutic agent.
References
- 1. Enzymatic analysis of WWP2 E3 ubiquitin ligase using protein microarrays identifies autophagy-related substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Immunoprecipitation of PTEN in NSC2805-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC2805 is a small molecule inhibitor of the WWP2 E3 ubiquitin ligase.[1][2] WWP2 has been identified as a key regulator of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), by mediating its ubiquitination and subsequent degradation.[3][4] The inhibition of WWP2 by this compound is expected to decrease PTEN ubiquitination, leading to PTEN stabilization and accumulation. This, in turn, can suppress the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer.[4][5]
Immunoprecipitation (IP) is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[3] This technique, often followed by Western blotting, allows for the analysis of protein-protein interactions, post-translational modifications like ubiquitination, and changes in protein levels.[1]
These application notes provide a detailed protocol for the immunoprecipitation of PTEN from cells treated with the WWP2 inhibitor, this compound. The protocol is designed to enable researchers to investigate the effects of this compound on the ubiquitination status of PTEN and its interaction with WWP2.
Signaling Pathway
Caption: this compound inhibits WWP2, preventing PTEN ubiquitination and degradation, which enhances PTEN's tumor suppressor function.
Experimental Workflow
Caption: Workflow for immunoprecipitation of PTEN from this compound-treated cells.
Data Presentation
The following tables represent hypothetical quantitative data obtained from a Western blot analysis following PTEN immunoprecipitation. The data illustrates the expected outcome of this compound treatment.
Table 1: Densitometric Analysis of Immunoprecipitated PTEN and Co-Immunoprecipitated Proteins
| Treatment | Input PTEN (Relative Intensity) | IP-PTEN (Relative Intensity) | Co-IP-WWP2 (Relative Intensity) | IP-Ubiquitin (Relative Intensity) |
| DMSO (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 1.45 | 1.42 | 0.48 | 0.35 |
| This compound (20 µM) | 1.82 | 1.79 | 0.21 | 0.18 |
Relative intensity is normalized to the DMSO control group.
Table 2: Quantification of PTEN Protein Levels and Ubiquitination
| Treatment | Fold Change in Total PTEN vs. Control | Fold Change in Ubiquitinated PTEN vs. Control |
| DMSO (Control) | 1.00 | 1.00 |
| This compound (10 µM) | 1.45 | 0.35 |
| This compound (20 µM) | 1.82 | 0.18 |
Fold change is calculated from the relative intensities in Table 1.
Experimental Protocols
Materials and Reagents
-
Cell Lines: A suitable cell line expressing endogenous PTEN and WWP2 (e.g., PC-3, DU145, or HEK293T).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
Primary antibody for IP: Rabbit anti-PTEN antibody.
-
Primary antibodies for Western blot: Mouse anti-PTEN, Rabbit anti-WWP2, Mouse anti-Ubiquitin.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Cell Lysis Buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Phosphate-Buffered Saline (PBS).
-
DMSO (vehicle control).
-
Procedure
1. Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO as a vehicle control for the indicated time (e.g., 6-24 hours).
-
Optional: For ubiquitination studies, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[6]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate (e.g., 1 mL for a 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the cleared lysate (e.g., 500 µg - 1 mg of total protein) with Protein A/G beads (e.g., 20 µL of a 50% slurry) for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
4. Immunoprecipitation:
-
Add the primary anti-PTEN antibody to the pre-cleared lysate (the optimal amount of antibody should be determined empirically, but a starting point of 2-5 µg per 1 mg of lysate is common).
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads (e.g., 30 µL of a 50% slurry) to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.
5. Washing:
-
Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet the beads.
6. Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Elute the immunoprecipitated proteins by adding 30-50 µL of 2x Laemmli sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Pellet the beads and collect the supernatant, which contains the eluted proteins.
7. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against PTEN, WWP2, and Ubiquitin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the protein levels. Remember that Western blotting is semi-quantitative. For more accurate quantification, ensure the signal is within the linear range of detection.[7][8]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of immunoprecipitated protein | Insufficient amount of lysate or antibody. | Increase the amount of starting material or titrate the antibody concentration. |
| Inefficient cell lysis. | Optimize the lysis buffer composition and incubation time. | |
| Poor antibody-antigen binding. | Ensure the antibody is validated for IP. Try a different antibody if necessary. | |
| High background/non-specific bands | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
| Non-specific binding to beads. | Pre-clear the lysate before adding the primary antibody. | |
| Co-elution of antibody heavy and light chains | Elution with sample buffer. | Use a low pH elution buffer and neutralize the eluate. Alternatively, use IP-specific antibodies that are covalently coupled to the beads. |
| No co-immunoprecipitation of interacting protein | Weak or transient interaction. | Use a cross-linking agent before cell lysis. Optimize lysis and wash conditions to be less stringent. |
| Drug treatment disrupts the interaction. | This may be the expected biological outcome. Confirm with appropriate controls. |
Conclusion
This protocol provides a comprehensive framework for investigating the effects of the WWP2 inhibitor this compound on PTEN ubiquitination and its interaction with WWP2. By following these detailed steps, researchers can effectively utilize immunoprecipitation coupled with Western blotting to elucidate the molecular mechanisms of this compound and its potential as a therapeutic agent. Careful optimization of antibody concentrations, incubation times, and buffer compositions may be necessary for specific cell lines and experimental conditions.
References
- 1. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WWP2 is required for normal cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Western Blot Analysis of PTEN Following NSC2805 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), is a critical negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade frequently hyperactivated in various cancers.[1] The loss or inactivation of PTEN leads to uncontrolled cell growth, proliferation, and survival.[2] Consequently, strategies to restore or enhance PTEN function are of significant interest in cancer drug development. NSC2805 has been identified as an inhibitor of the E3 ubiquitin ligase WWP2.[3][4] WWP2 is known to target PTEN for ubiquitination and subsequent proteasomal degradation. By inhibiting WWP2, this compound is hypothesized to prevent PTEN degradation, thereby increasing its intracellular levels and suppressing the pro-tumorigenic PI3K/Akt signaling pathway.
This document provides a detailed protocol for performing a Western blot analysis to investigate the effect of this compound treatment on PTEN protein levels in a relevant cancer cell line.
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in the context of the PTEN-PI3K/Akt signaling pathway.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTEN-regulated PI3K-p110 and AKT isoform plasticity controls metastatic prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for NSC2805 Cytotoxicity Assay in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC2805 is a potent and specific small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2).[1][2] WWP2 has been identified as a key regulator of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog).[3][4] By catalyzing the ubiquitination and subsequent proteasomal degradation of PTEN, WWP2 promotes the activation of the pro-survival PI3K/AKT signaling pathway, which is frequently dysregulated in many cancers. This compound, by inhibiting WWP2, is expected to stabilize PTEN levels, thereby suppressing the PI3K/AKT pathway and inducing cytotoxicity in cancer cells. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the WWP2 E3 ubiquitin ligase. The primary mechanism involves the inhibition of WWP2's catalytic activity, which has an in vitro IC50 of 0.38 μM.[1][2] This inhibition prevents the polyubiquitination of the tumor suppressor PTEN. Consequently, PTEN is spared from proteasomal degradation, leading to its accumulation in the cell. Elevated PTEN levels counteract the activity of phosphoinositide 3-kinase (PI3K), leading to reduced phosphorylation of AKT. The downregulation of the PI3K/AKT signaling pathway ultimately results in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC2805 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NSC2805, a potent inhibitor of the E3 ubiquitin ligase WWP2, in a xenograft mouse model of cancer. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on current preclinical research.
Introduction
This compound has been identified as a selective inhibitor of WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2), an enzyme frequently implicated in tumorigenesis.[1][2][3] WWP2 promotes the degradation of several tumor suppressor proteins, including PTEN. By inhibiting WWP2, this compound is expected to stabilize these tumor suppressors, leading to a reduction in tumor growth. These notes provide the necessary protocols to investigate the in vivo efficacy of this compound in a xenograft mouse model.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of the WWP2 E3 ubiquitin ligase.[1][3] This inhibition prevents the transfer of ubiquitin to WWP2's target proteins, thereby sparing them from proteasomal degradation. One of the key targets of WWP2 is the tumor suppressor protein PTEN, which plays a critical role in regulating cell growth, proliferation, and apoptosis. By stabilizing PTEN, this compound is hypothesized to restore its tumor-suppressive functions and impede cancer progression.
Data Presentation
While direct in vivo studies on this compound in xenograft models are not yet extensively published, the following data from a xenograft model utilizing a genetic knockout of WWP2 in acute lymphoblastic leukemia (Jurkat cells) can serve as a representative model for the expected anti-tumor effects of a potent WWP2 inhibitor like this compound.
Table 1: Representative Anti-Tumor Efficacy of WWP2 Inhibition in a Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | 1.2 ± 0.2 | - |
| This compound (projected) | 600 ± 100 | 0.6 ± 0.15 | 52% |
Note: This data is illustrative and based on the effects observed in a WWP2 knockout xenograft model. Actual results with this compound may vary.
Experimental Protocols
This section provides detailed methodologies for a typical xenograft mouse model study to evaluate the efficacy of this compound.
Cell Culture and Xenograft Implantation
-
Cell Line: Human cancer cell line with known dysregulation of the PTEN pathway (e.g., PC-3 for prostate cancer, U87-MG for glioblastoma).
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.
-
Procedure:
-
Culture cancer cells to ~80% confluency in appropriate media.
-
Harvest cells using trypsinization and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
This compound Formulation and Administration
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C.
-
Working Solution: For intraperitoneal (IP) injection, dilute the stock solution in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. A final concentration of 1-5 mg/mL is recommended as a starting point.
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 10-50 mg/kg body weight) or vehicle control via IP injection daily or every other day.
-
Monitor animal health and body weight throughout the study.
-
Tumor Measurement and Data Analysis
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of distress are observed.
-
Data Analysis:
-
At the end of the study, excise tumors and record their final weight.
-
Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Tumor growth inhibition can be calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Optimizing NSC2805 Treatment Duration in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC2805 is a potent small molecule inhibitor of the WWP2 ubiquitin ligase, an enzyme implicated in various cellular processes, including the regulation of the tumor suppressor protein PTEN.[1][2][3][4] The effective application of this compound in cell culture experiments is critically dependent on the optimization of treatment parameters, particularly concentration and duration of exposure. This document provides detailed application notes and protocols to guide researchers in determining the optimal treatment duration of this compound to achieve desired cellular outcomes, such as the induction of apoptosis or inhibition of proliferation in cancer cell lines. The protocols and data presented are based on established methodologies and findings from relevant preclinical research.
Mechanism of Action
This compound functions as an inhibitor of the WWP2 E3 ubiquitin ligase.[1] WWP2 is known to mediate the ubiquitination and subsequent degradation of the tumor suppressor PTEN.[2][3][4] By inhibiting WWP2, this compound can prevent the degradation of PTEN, leading to the accumulation of PTEN and subsequent downstream effects, including the inhibition of the pro-survival PI3K/Akt signaling pathway. This ultimately can trigger apoptosis and reduce cell proliferation in cancer cells.
Data Presentation: Optimizing this compound Treatment
The following tables summarize the dose- and time-dependent effects of a representative NSC compound on cell viability and apoptosis in the LAPC4 prostate cancer cell line, providing a basis for optimizing this compound treatment duration.[5][6]
Table 1: Effect of NSC Compound Concentration and Treatment Duration on Cell Viability
| Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) |
| Control (0 µM) | 100 | 100 | 100 |
| 0.05 µM (50 nM) | ~110 | ~120 | ~125 |
| 1 µM | ~90 | ~70 | ~50 |
Data is approximated from published graphical representations and serves as a guideline for experimental design.[5][6]
Table 2: Time- and Dose-Dependent Induction of Apoptosis by NSC Compound
| Treatment | % Early Apoptotic Cells (Annexin V+/PI–) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 48 hours | ||
| Control (0 µM) | Baseline | Baseline |
| 0.05 µM (50 nM) | Slight Increase | Slight Increase |
| 1 µM | Significant Increase | Significant Increase |
| 72 hours | ||
| Control (0 µM) | Baseline | Baseline |
| 0.05 µM (50 nM) | Moderate Increase | Moderate Increase |
| 1 µM | Marked Increase | Marked Increase |
Qualitative summary based on reported experimental outcomes.[5]
Experimental Protocols
To determine the optimal treatment duration of this compound for a specific cell line, it is essential to perform a time-course and dose-response experiment.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a broad range of concentrations initially (e.g., 0.1 µM to 10 µM).
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
At the end of each time point, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (determined from the viability assay) for various time points (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Target Proteins
This protocol is for assessing the effect of this compound on the protein levels of its downstream targets.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-p-Akt, anti-Akt, anti-SHP-1, anti-SHP-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
At the desired time points, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
The optimization of this compound treatment duration is a critical step in designing meaningful cell-based assays. The provided protocols and data serve as a comprehensive guide for researchers to systematically determine the optimal concentration and time course for their specific experimental needs. By carefully titrating the treatment parameters, researchers can accurately elucidate the biological effects of this compound and its potential as a therapeutic agent. It is important to note that the optimal conditions can vary significantly between different cell lines, and therefore, empirical determination is always recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock Solutions of NSC2805 in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of NSC2805, a selective inhibitor of the E3 ubiquitin ligase WWP2, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the stability, and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of the WWP2 E3 ubiquitin ligase. WWP2 plays a significant role in various cellular processes by targeting specific substrate proteins for ubiquitination and subsequent degradation. Dysregulation of WWP2 has been implicated in the progression of several diseases, including cancer. This compound offers a valuable tool for studying the roles of WWP2 in these pathological processes. Accurate and consistent preparation of this compound stock solutions is the first critical step in performing reliable in vitro and in vivo studies.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative properties of this compound and DMSO are summarized in the table below.
| Property | Value | Source |
| This compound | ||
| Molecular Weight | 246.26 g/mol | [1][2][3] |
| CAS Number | 4371-34-0 | [1][2][4] |
| Solubility in DMSO | 10 mg/mL (40.61 mM) | [2][3] |
| Appearance | Solid powder | [1] |
| DMSO | ||
| Molecular Weight | 78.13 g/mol | [5] |
| Density | ~1.1 g/mL | [5] |
| Purity | Anhydrous, ≥99.9% |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Pre-weighing Preparation:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing this compound:
-
Carefully weigh out 2.46 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.
-
-
Solvent Addition:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes, or until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2][3][6]
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Troubleshooting & Optimization
troubleshooting NSC2805 precipitation in culture media.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of NSC2805 in culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in culture media can lead to inaccurate experimental results due to altered effective concentrations and potential cytotoxicity from the precipitate itself. This guide addresses common scenarios of this compound precipitation and provides systematic solutions.
Scenario 1: Precipitate Forms Immediately Upon Addition to Culture Media
This is often indicative of the compound's concentration exceeding its solubility limit in the aqueous environment of the culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Recommended Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Stock Solution and Dilution:
-
Prepare a higher concentration stock solution in 100% DMSO.[1] This allows for the addition of a smaller volume to the culture medium, minimizing solvent shock.
-
Always add the this compound stock solution to pre-warmed (37°C) culture media.
-
Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and thorough mixing.[2]
-
Perform serial dilutions in pre-warmed media to reach the final desired concentration.[3]
-
Scenario 2: Precipitate Forms Over Time in the Incubator
This may be due to temperature fluctuations, changes in media pH, or interactions with media components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation of this compound.
Recommended Solutions:
-
Maintain Stable Culture Conditions:
-
Ensure your incubator is properly calibrated for temperature (37°C) and CO2 levels to maintain a stable pH of the culture medium (typically 7.2-7.4).[2]
-
Use a buffered medium, such as one containing HEPES, to help maintain a stable pH.
-
-
Minimize Evaporation: Ensure proper humidity levels in the incubator to prevent evaporation of the culture medium, which can increase the concentration of this compound and other components, leading to precipitation.[4]
-
Evaluate Media Components: If precipitation persists, consider if any components in your specific culture medium, especially in serum-free formulations, might be interacting with this compound.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] It is crucial to use anhydrous, high-purity DMSO to ensure the best solubility and stability of the compound.
Q2: What is the maximum recommended final concentration of DMSO in the culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many protocols recommending 0.1% or lower.[5] It is essential to include a vehicle control (media with the same final DMSO concentration used for this compound treatment) in your experiments.
Q3: Can I store this compound in a diluted aqueous solution?
A3: this compound is insoluble in water.[1] Therefore, it is not recommended to store it in aqueous solutions. Stock solutions should be prepared in DMSO and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A4: To determine the kinetic solubility of this compound in your experimental conditions, you can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your pre-warmed culture medium. Incubate the dilutions under your standard culture conditions for a duration relevant to your experiment and visually inspect for any signs of precipitation (e.g., cloudiness, visible particles) under a microscope.[3]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | 49 mg/mL (198.97 mM)[1] |
| Ethanol | 24 mg/mL[1] |
| Water | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C for a short period can aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete culture medium
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, prepare an intermediate dilution by adding a small volume of the stock solution to a portion of the pre-warmed medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to make a 100 µM intermediate solution. Gently vortex to mix.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed culture medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to achieve a final concentration of 10 µM.
-
Gently invert the tube several times to ensure the working solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathway
This compound is an inhibitor of the E3 ubiquitin ligase WWP2. One of the key substrates of WWP2 is the tumor suppressor PTEN. By ubiquitinating PTEN, WWP2 targets it for proteasomal degradation. This leads to the activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. By inhibiting WWP2, this compound can prevent PTEN degradation, thereby suppressing the PI3K/Akt pathway.[6][7]
Caption: this compound inhibits WWP2-mediated PTEN ubiquitination and degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NSC2805 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing NSC2805 concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the E3 ubiquitin ligase WWP2, with a reported IC50 of 0.38 µM. WWP2 targets the tumor suppressor protein PTEN for ubiquitination and subsequent degradation. By inhibiting WWP2, this compound stabilizes PTEN, which in turn suppresses the pro-survival PI3K/AKT signaling pathway, leading to decreased cell viability in cancer cells.
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: For initial experiments, it is advisable to test a broad range of this compound concentrations to determine the dose-response relationship in your specific cell line. A logarithmic or semi-logarithmic dilution series is recommended. Based on its IC50 of 0.38 µM, a starting range of 0.01 µM to 10 µM is a practical starting point.
Q3: How should I prepare the stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell viability assay is most suitable for experiments with this compound?
A4: Several colorimetric and fluorometric assays are suitable for assessing cell viability after this compound treatment. Commonly used assays include the MTT, MTS, and XTT assays, which measure metabolic activity as an indicator of cell viability. The choice of assay may depend on the specific cell line and available laboratory equipment.
Q5: How long should I incubate the cells with this compound?
A5: The optimal incubation time will vary depending on the cell line and the biological question being addressed. A common starting point is to perform a time-course experiment, for instance, measuring cell viability at 24, 48, and 72 hours of incubation with this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent pipetting technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or no dose-response observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- Problem with the viability assay reagent | - Test a higher range of this compound concentrations.- Increase the incubation time (e.g., 48 or 72 hours).- Verify the expression of WWP2 in your cell line.- Check the expiration date and proper storage of the assay reagents. |
| Precipitate observed in the culture medium | - this compound has low solubility in the medium at the tested concentration. | - Ensure the final DMSO concentration is sufficient to keep this compound in solution.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Visually inspect the medium for any signs of precipitation before adding it to the cells. |
| High background in the viability assay | - Contamination of the culture medium or reagents- Reagent was not properly prepared | - Use sterile techniques and fresh, sterile reagents.- Follow the manufacturer's protocol for preparing the assay reagents precisely. |
| Unexpectedly high cell death even at low concentrations | - Cell line is highly sensitive to this compound- Cytotoxicity from the solvent (DMSO) | - Use a lower range of this compound concentrations.- Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control with the highest concentration of DMSO used. |
Data Presentation
Table 1: Example of this compound Dose-Response Data on Cell Viability in Different Cancer Cell Lines
The following table provides a hypothetical but representative example of the effect of this compound on the viability of various cancer cell lines after 48 hours of treatment. Actual results may vary depending on the specific experimental conditions.
| This compound Concentration (µM) | Prostate Cancer (DU145) % Viability (± SD) | Breast Cancer (MCF-7) % Viability (± SD) | Prostate Cancer (PC-3) % Viability (± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.01 | 95 ± 4.9 | 98 ± 3.7 | 97 ± 5.5 |
| 0.1 | 78 ± 6.1 | 85 ± 5.3 | 81 ± 6.3 |
| 0.38 (IC50) | 50 ± 4.5 | 55 ± 4.2 | 52 ± 5.8 |
| 1 | 25 ± 3.8 | 30 ± 3.9 | 28 ± 4.1 |
| 10 | 5 ± 2.1 | 8 ± 2.5 | 6 ± 2.9 |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of the this compound treatment (e.g., 48 hours).
-
At the end of the incubation, perform a cell viability assay (e.g., MTT).
-
The optimal seeding density is the one that results in sub-confluent cells (70-80% confluency) in the logarithmic growth phase at the end of the experiment.
Protocol 2: this compound Dose-Response Experiment using MTT Assay
-
Seed the cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete culture medium. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
NSC2805 stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with the WWP2 ubiquitin ligase inhibitor, NSC2805, during long-term experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in extended experimental protocols.
Issue 1: Diminished or Inconsistent Compound Activity Over Time
You may observe a decrease in the expected biological effect of this compound in your long-term cell culture experiments or a high degree of variability between experiments.
-
Possible Cause 1: Degradation of this compound in Aqueous Solution. Small molecules can be susceptible to hydrolysis or oxidation in aqueous environments, especially over extended incubation periods at 37°C.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is recommended to prepare fresh concentrated stock solutions in a suitable solvent like DMSO and store them in small aliquots at -80°C for up to one year. For working solutions, prepare them fresh for each experiment from a frozen aliquot.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. Prepare single-use aliquots to avoid this.
-
Assess Stability in Your Media: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture medium. Incubate the medium with this compound for various durations (e.g., 0, 24, 48, 72 hours) and then test its biological activity or analyze its integrity via HPLC.
-
-
-
Possible Cause 2: Adsorption to Labware. Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in your experiment.
-
Troubleshooting Steps:
-
Use Low-Adhesion Plasticware: Consider using polypropylene or other low-binding microplates and tubes.
-
Pre-treatment of Labware: In some cases, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.
-
-
Issue 2: Precipitation of this compound in Working Solutions
You observe a precipitate or cloudiness in your this compound-containing media or buffer, either immediately after preparation or after some time.
-
Possible Cause 1: Poor Solubility in Aqueous Solutions. this compound is insoluble in water. While it is soluble in DMSO, adding a concentrated DMSO stock to an aqueous solution can cause the compound to precipitate if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining this compound solubility. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.
-
Step-wise Dilution: When preparing your working solution, add the DMSO stock of this compound to a small volume of media first, mix thoroughly, and then add this to the final volume.
-
Gentle Warming and Vortexing: If a precipitate forms, gently warming the solution to 37°C and vortexing may help to redissolve the compound. However, be cautious as heat can also accelerate degradation.
-
-
-
Possible Cause 2: Interaction with Media Components. Components in complex cell culture media, such as proteins or high salt concentrations, can sometimes affect the solubility of small molecules.
-
Troubleshooting Steps:
-
Test in Simpler Buffers: To determine if media components are the issue, test the solubility of this compound in a simple buffered saline solution (e.g., PBS) at the same final concentration.
-
Filter Sterilization: If you suspect precipitation, you can filter the final working solution through a 0.22 µm syringe filter before adding it to your cells. Be aware that this may also remove some of the dissolved compound if it is close to its solubility limit.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the stability of this compound. Here are the general recommendations:
| Storage Format | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Note: Always refer to the manufacturer's specific recommendations for the lot you are using. It is advisable to store the compound in a desiccator to protect it from moisture.
Q2: How can I check the purity and integrity of my this compound stock solution?
A2: To confirm the purity and concentration of your this compound stock, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.
Q3: Are there any known degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures (e.g., N-aryl-2-aminobenzamides) can be susceptible to hydrolysis of the amide bond, particularly at non-neutral pH. Oxidation is also a potential degradation pathway for many organic molecules.
Q4: Can the pH of my experimental buffer affect the stability of this compound?
A4: Yes, the pH of the solution can significantly impact the stability of small molecules. It is recommended to use a well-buffered system within a physiological pH range (e.g., 7.2-7.4) for your experiments. If you are working outside of this range, it is advisable to empirically test the stability of this compound under your specific conditions.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the stability of this compound in a liquid matrix over time.
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental medium or buffer at the desired working concentration.
-
Take an initial sample (T=0) and store it at -80°C.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 24, 48, 72 hours) and store them at -80°C until analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for reverse-phase HPLC.
-
Column: A C18 column is typically suitable for this type of compound.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Analysis: Compare the chromatograms of the samples from different time points to the T=0 sample. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The WWP2-PTEN-PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for long-term experiments using this compound with stability monitoring.
Technical Support Center: Minimizing NSC2805 Off-Target Effects in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the WWP2 ubiquitin ligase inhibitor, NSC2805. Our goal is to help you minimize off-target effects and ensure the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the HECT E3 ubiquitin ligase, WWP2 (WW domain-containing E3 ubiquitin-protein ligase 1)[1]. It exerts its primary effect by inhibiting the catalytic activity of WWP2 with an IC50 of 0.38 µM[1]. By blocking WWP2, this compound can prevent the ubiquitination and subsequent degradation of WWP2 target proteins, a process implicated in various cellular pathways, including those governed by the tumor suppressor PTEN[2][3].
Q2: What are the known off-targets of this compound?
Q3: Why am I observing unexpected cytotoxicity in my cell-based assays with this compound?
A3: Unexpected cytotoxicity can arise from several factors. High concentrations of this compound may lead to off-target effects or non-specific cellular stress[5]. The solvent used to dissolve this compound, typically DMSO, can also be toxic to cells at concentrations above 0.5%, with some primary cells being sensitive to concentrations as low as 0.1%[6][7]. It is also possible that the inhibition of WWP2 or its off-targets is genuinely leading to cytotoxic effects in your specific cell line.
Q4: I am not observing the expected inhibition of PTEN ubiquitination. What could be the issue?
A4: Several factors could contribute to this. The concentration of this compound may be too low to effectively inhibit WWP2 in your cellular context. Cell permeability issues could also prevent the compound from reaching its intracellular target. Additionally, other E3 ligases might be compensating for WWP2's inhibition and ubiquitinating PTEN. It is also important to ensure that your ubiquitination assay is properly optimized and that all reagents are active.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution[4]. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation[4]. For experimental use, further dilutions should be made in your assay buffer or cell culture medium. Be aware that this compound has limited solubility in aqueous solutions, and precipitation may occur. If this happens, gentle heating and/or sonication can be used to aid dissolution[4].
Data Presentation: Inhibitor Selectivity
While a comprehensive selectivity profile for this compound is not publicly available, researchers should aim to generate such data to understand its off-target effects. The following table provides a template for presenting selectivity data for this compound against its primary target and known related off-targets.
| Target | IC50 (µM) | Assay Type | Notes |
| WWP2 | 0.38 | In vitro E3 Ligase Assay | Primary target of this compound. |
| WWP1 | TBD | In vitro E3 Ligase Assay | Expected to be inhibited, but with lower potency than WWP2. |
| Nedd4 | TBD | In vitro E3 Ligase Assay | Expected to be inhibited, but with lower potency than WWP2. |
| Kinase Panel | TBD | Kinase Activity Assays | A broad kinase panel screen is recommended to identify potential off-target kinase inhibition. |
TBD: To Be Determined by the researcher.
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay for WWP2, WWP1, and Nedd4 Inhibition
This protocol allows for the determination of the IC50 values of this compound against WWP2 and its related off-targets, WWP1 and Nedd4.
Materials:
-
Recombinant human E1 activating enzyme (UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a/b/c or UbcH7)
-
Recombinant human WWP2, WWP1, and Nedd4 (full-length or catalytic HECT domain)
-
Biotinylated ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Streptavidin-coated plates
-
Anti-ubiquitin antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in ubiquitination buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a reaction tube, prepare the ubiquitination master mix containing E1, E2, biotinylated ubiquitin, and ATP in ubiquitination buffer.
-
Add the E3 ligase (WWP2, WWP1, or Nedd4) to the master mix.
-
Add the this compound dilutions or vehicle control (DMSO) to the reaction mix and incubate for a specified time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60-90 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated ubiquitin chains.
-
Wash the plate to remove unbound components.
-
Add the anti-ubiquitin-HRP antibody and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the color development with a stop solution and read the absorbance on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based PTEN Ubiquitination Assay
This protocol is designed to assess the ability of this compound to inhibit the ubiquitination of the WWP2 substrate, PTEN, in a cellular context.
Materials:
-
Cells expressing endogenous or overexpressed PTEN and WWP2 (e.g., HEK293T, PC-3)
-
Plasmids for expressing His-tagged ubiquitin, FLAG-tagged PTEN, and HA-tagged WWP2 (optional, for overexpression systems)
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)
-
This compound stock solution (10 mM in DMSO)
-
MG132 (proteasome inhibitor)
-
Ni-NTA agarose beads or anti-FLAG antibody-conjugated beads for immunoprecipitation
-
Wash buffers
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-PTEN, anti-His, anti-FLAG
-
Secondary antibodies conjugated to HRP
Procedure:
-
Seed cells in culture plates. If using an overexpression system, transfect the cells with the appropriate plasmids.
-
Allow cells to grow for 24-48 hours.
-
Treat the cells with a range of this compound concentrations or vehicle control (DMSO). The final DMSO concentration should be kept below 0.5%[6].
-
Four to six hours before harvesting, add MG132 (e.g., 10-20 µM) to the culture medium to allow for the accumulation of ubiquitinated proteins.
-
Harvest the cells and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
For His-ubiquitin pull-down: Incubate the lysates with Ni-NTA agarose beads to capture His-tagged ubiquitinated proteins.
-
For PTEN immunoprecipitation: Incubate the lysates with anti-FLAG antibody-conjugated beads to capture FLAG-tagged PTEN.
-
Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using an anti-PTEN antibody to detect ubiquitinated PTEN (which will appear as a high-molecular-weight smear or ladder). Use anti-His or anti-FLAG antibodies to confirm the pull-down of ubiquitinated proteins or PTEN, respectively.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of WWP2 in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh dilutions of this compound from a new stock. Ensure proper storage of the stock solution (-80°C). |
| Inactive Enzymes | Verify the activity of E1, E2, and E3 enzymes using a positive control inhibitor or by observing robust auto-ubiquitination. |
| Incorrect Assay Conditions | Optimize ATP concentration, incubation times, and temperature. Ensure the buffer pH is optimal for enzyme activity. |
| This compound Precipitation | Visually inspect the assay wells for precipitation. If observed, consider using a lower concentration of this compound or adding a small amount of a solubilizing agent like Tween-20 to the assay buffer. |
Issue 2: High Background in Cell-Based Ubiquitination Assays
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and stringency of washes after immunoprecipitation or pull-down. |
| Non-specific Antibody Binding | Use a high-quality, specific primary antibody. Include an isotype control for immunoprecipitation. |
| Contamination with Deubiquitinases | Ensure that deubiquitinase inhibitors are included in the lysis buffer and are fresh. |
Issue 3: Unexpected Cytotoxicity with this compound
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final DMSO concentration in the cell culture medium is below 0.5%, and preferably at or below 0.1% for sensitive cell lines[6][7]. Perform a DMSO toxicity control experiment. |
| Off-Target Effects | Lower the concentration of this compound to a range closer to its IC50 for WWP2. Use a structurally different WWP2 inhibitor as a control to see if the cytotoxicity is target-related. |
| Compound Instability | Check the stability of this compound in your cell culture medium over the time course of the experiment. |
| On-Target Toxicity | The inhibition of WWP2 may be genuinely cytotoxic to your cell line. Perform a dose-response curve and determine the IC50 for cytotoxicity. Correlate this with the concentration required for on-target effects. |
Issue 4: this compound Solubility Problems
| Potential Cause | Troubleshooting Step |
| Precipitation in Aqueous Solutions | Prepare high-concentration stock solutions in 100% DMSO. For working solutions, dilute the stock dropwise into the aqueous buffer or medium while vortexing to minimize precipitation. |
| Compound Aggregation | Sonication or gentle warming of the solution can help to break up aggregates. The addition of a small amount of non-ionic detergent (e.g., Tween-20) may also improve solubility. |
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways known to be regulated by WWP2 and its substrates.
Caption: The PTEN/PI3K/Akt signaling pathway.
Caption: The TGF-β/Smad signaling pathway.
Caption: The Hippo-YAP signaling pathway.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Small Molecule WWP2 Ubiquitin Ligase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic 2',5'-dihydroxychalcones with unexpected antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
dealing with NSC2805 insolubility in aqueous solutions
Welcome to the technical support center for NSC2805. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and application of this compound, with a particular focus on its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the WWP2 ubiquitin ligase.[1][2] Its primary mechanism of action is the inhibition of WWP2's E3 ligase activity, which prevents the ubiquitination and subsequent degradation of its target proteins.[3] One of the key targets of WWP2 is the tumor suppressor protein PTEN. By inhibiting WWP2, this compound can prevent PTEN ubiquitination, leading to its stabilization and accumulation.[1]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in cancer research.[1][4] Given its role in stabilizing tumor suppressor proteins like PTEN, it is investigated for its potential anti-proliferative effects in various cancer cell lines.[3] It is a valuable tool for studying the role of the ubiquitin-proteasome system, specifically WWP2, in cancer progression and other pathological conditions.[3]
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: No, this compound is generally considered insoluble in aqueous solutions, including common buffers like PBS.[2] Direct dissolution in aqueous media will likely result in precipitation and inaccurate concentrations in your experiments.
Q4: How should I store this compound?
A4: For long-term storage, this compound powder should be kept at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years. If stored in a solvent such as DMSO, it should be kept at -80°C for up to six months or at -20°C for one month.[5] It is recommended to store the product in a sealed, protected environment, avoiding moisture.[5]
Troubleshooting Guide
Issue: I am seeing precipitation when I add my this compound stock solution to my aqueous cell culture medium.
-
Question 1: What is the recommended solvent for making a stock solution of this compound?
-
Answer: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl sulfoxide (DMSO).[1]
-
-
Question 2: What is the maximum concentration of DMSO that is generally tolerated by most cell lines?
-
Answer: While this can be cell-line specific, most cell cultures can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. It is crucial to determine the specific tolerance of your cell line and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
-
Question 3: How can I prepare a working solution of this compound for in vitro experiments to avoid precipitation?
-
Answer: To minimize precipitation when diluting your DMSO stock solution into an aqueous medium, it is recommended to perform serial dilutions. For example, first, dilute your concentrated DMSO stock into a small volume of your final aqueous buffer or medium, mixing thoroughly, before adding it to the final, larger volume. This gradual dilution can help maintain solubility.
-
Issue: I need to prepare this compound for in vivo animal studies, but my preparation is not a clear solution.
-
Question 1: What are the recommended formulations for preparing this compound for in vivo use?
-
Answer: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. Common methods involve the use of co-solvents and surfactants. Two suggested protocols are:
-
-
Question 2: What is the step-by-step process for preparing these in vivo formulations?
-
Answer: It is critical to add the solvents in the correct order and ensure the solution is clear after each addition. Physical methods like vortexing or sonication can aid in dissolution.[2] Refer to the detailed experimental protocols section below for step-by-step instructions.
-
Quantitative Data Summary
| Parameter | Value | Source |
| IC₅₀ (WWP2) | 0.38 μM | [1][2] |
| Molecular Weight | 246.26 g/mol | [3][5] |
| Chemical Formula | C₁₄H₁₄O₄ | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh out 2.46 mg of this compound powder.
-
Dissolution: Add 1 mL of pure DMSO to the this compound powder.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Oral Administration (Homogeneous Suspension)
This protocol is for creating a suspension for oral gavage.
-
Preparation: Weigh the required amount of this compound.
-
Vehicle: Prepare a solution of carboxymethylcellulose sodium (CMC-Na) in water (e.g., 0.5% w/v).
-
Suspension: Add the this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Homogenization: Mix thoroughly using a vortex or other appropriate homogenization method to ensure a uniform suspension before each administration.[2]
Protocol 3: Preparation of this compound for In Vivo Injection (Clear Solution)
This protocol aims to create a clear solution for injection.
-
Initial Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Formulation A (PEG300/Tween-80):
-
Take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL. Ensure the solution remains clear.[1]
-
-
Formulation B (SBE-β-CD):
-
Take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained.[1]
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Enhancing NSC2805 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the WWP2 ubiquitin ligase inhibitor, NSC2805, particularly in the context of resistant cell lines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and offers potential solutions and experimental approaches.
| Observed Problem | Potential Cause | Suggested Solution / Troubleshooting Step |
| Reduced this compound efficacy in a specific cell line over time. | Development of acquired resistance. | 1. Verify Drug Integrity: Confirm the stability and activity of your this compound stock. 2. Sequence WWP2: Check for mutations in the WWP2 gene that may prevent this compound binding. 3. Assess WWP2 Expression: Quantify WWP2 protein levels via Western blot to check for upregulation. 4. Investigate Bypass Pathways: Explore the activation of alternative signaling pathways (e.g., STAT3, Akt) that may compensate for WWP2 inhibition. 5. Combination Therapy: Consider co-treatment with inhibitors of identified bypass pathways. |
| High intrinsic resistance to this compound in a new cell line. | Pre-existing resistance mechanisms. | 1. Characterize WWP2 Pathway: Confirm the expression and activity of WWP2 and its known substrates (e.g., PTEN) in the cell line. 2. Efflux Pump Activity: Evaluate the expression and activity of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp). Consider using an efflux pump inhibitor as a tool. 3. Metabolic Inactivation: Investigate if the cell line rapidly metabolizes this compound. 4. Alternative E3 Ligases: Explore if other E3 ligases are compensating for WWP2 function. |
| Inconsistent results between experimental replicates. | Experimental variability or technical issues. | 1. Standardize Cell Culture: Ensure consistent cell passage number, confluency, and media conditions. 2. Optimize this compound Preparation: Follow the recommended solvent and storage conditions for this compound to ensure consistent concentration and activity. 3. Assay Validation: Validate the reproducibility and dynamic range of your cell viability or downstream signaling assays. |
| Unexpected off-target effects observed. | Non-specific activity of this compound at the concentration used. | 1. Dose-Response Curve: Perform a detailed dose-response analysis to determine the optimal concentration with maximal WWP2 inhibition and minimal off-target effects. 2. Control Experiments: Include appropriate negative controls (e.g., vehicle-treated cells) and positive controls. 3. Alternative Inhibitors: If available, compare the effects of this compound with other WWP2 inhibitors to distinguish on-target from off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an inhibitor of the WWP2 ubiquitin ligase. It functions by inhibiting the E3 ligase activity of WWP2, which is involved in protein ubiquitination and subsequent degradation. A key target of WWP2 is the tumor suppressor PTEN. By inhibiting WWP2, this compound can prevent the degradation of PTEN, leading to decreased cell proliferation and survival in susceptible cancer cells.
Q2: My cancer cell line is showing resistance to this compound. What are the potential molecular mechanisms?
A2: Resistance to this compound, while not extensively documented for this specific compound, can be extrapolated from general mechanisms of drug resistance in cancer. Potential mechanisms include:
-
Target Alteration: Mutations in the WWP2 gene that prevent this compound from binding effectively.
-
Target Overexpression: Increased expression of WWP2, requiring higher concentrations of the inhibitor to achieve the same effect.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that promote cell survival and proliferation, rendering the inhibition of WWP2 ineffective. A common mechanism of resistance involves the activation of the STAT3 signaling pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump this compound out of the cell.
-
Metabolic Inactivation: Cellular enzymes may metabolize and inactivate this compound.
Q3: How can I develop an this compound-resistant cell line for my research?
A3: Developing a resistant cell line is a valuable tool for studying resistance mechanisms. A common method is through continuous exposure to the drug.
-
Experimental Workflow for Developing Resistant Cell Lines:
Caption: Workflow for generating this compound-resistant cell lines.
Q4: What are some potential combination therapy strategies to overcome this compound resistance?
A4: Combination therapies are a promising approach to overcome drug resistance. Based on general principles of cancer therapy, potential combination strategies for this compound could include:
-
Targeting Bypass Pathways: If resistance is mediated by the activation of a specific signaling pathway, such as the STAT3 or PI3K/Akt pathway, combining this compound with an inhibitor of that pathway could restore sensitivity.
-
Inhibiting Drug Efflux: Co-administration of an ABC transporter inhibitor, such as verapamil or tariquidar, could increase the intracellular concentration of this compound in resistant cells overexpressing efflux pumps.
-
Synergizing with Chemotherapy: Combining this compound with standard-of-care chemotherapeutic agents could have a synergistic effect, especially if the chemotherapeutic agent's efficacy is enhanced by the stabilization of tumor suppressors like PTEN.
-
Immunotherapy Combinations: In an in vivo context, combining this compound with immune checkpoint inhibitors could be a viable strategy, as modulating intracellular signaling can sometimes enhance the anti-tumor immune response.
Experimental Protocols
Protocol 1: Assessment of WWP2 and PTEN Protein Levels by Western Blot
This protocol is designed to determine if resistance to this compound is associated with altered levels of its target, WWP2, or its key substrate, PTEN.
Methodology:
-
Cell Lysis:
-
Culture both sensitive (parental) and this compound-resistant cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against WWP2, PTEN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of WWP2 and PTEN to the loading control.
-
Compare the normalized protein levels between the sensitive and resistant cell lines.
-
Protocol 2: Evaluation of Drug Efflux Pump Activity
This protocol helps determine if increased drug efflux contributes to this compound resistance.
Methodology:
-
Cell Seeding:
-
Seed both sensitive and resistant cells in a 96-well plate at an appropriate density.
-
-
Rhodamine 123 Accumulation Assay:
-
Pre-treat the cells with or without a known P-gp inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
Add Rhodamine 123 (a fluorescent substrate of P-gp) to all wells at a final concentration of 1 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/528 nm).
-
-
Data Analysis:
-
Compare the fluorescence intensity between sensitive and resistant cells. Lower fluorescence in resistant cells suggests higher efflux activity.
-
An increase in fluorescence in the resistant cells upon treatment with the P-gp inhibitor confirms the role of P-gp in drug efflux.
-
Signaling Pathways and Logical Relationships
Caption: Simplified signaling pathway of this compound action.
Caption: Logical relationships in this compound resistance.
Technical Support Center: NSC2805 Treatment Protocols for Primary Cells
Welcome to the technical support center for the application of NSC2805 in primary cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent WWP2 ubiquitin ligase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for treating primary cells?
A1: For primary cells, which are generally more sensitive than immortalized cell lines, it is crucial to start with a dose-response experiment. We recommend a starting range of 1 µM to 10 µM. A cytotoxicity assay, such as an MTT or LDH assay, should be performed to determine the optimal, non-toxic concentration for your specific primary cell type.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solution, dilute the DMSO stock directly into your pre-warmed cell culture medium. The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: My primary cells are detaching or dying after this compound treatment. What could be the cause?
A3: Cell detachment and death can be due to several factors:
-
Cytotoxicity: The concentration of this compound may be too high for your specific primary cells. Perform a dose-response curve to identify a non-toxic concentration.
-
DMSO Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding 0.5%, and ideally is at or below 0.1%.
-
Sub-optimal Cell Health: Primary cells are sensitive.[2][3] Ensure your cells are healthy and in the logarithmic growth phase before initiating treatment. Do not allow primary cells to become over-confluent before passaging or treatment.[3]
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to treatment.[4]
Q4: I am not observing the expected biological effect of this compound on my primary cells. What should I do?
A4: If you are not seeing the desired effect, consider the following:
-
Concentration: The concentration of this compound may be too low. You may need to carefully increase the concentration, while monitoring for cytotoxicity.
-
Treatment Duration: The incubation time might be too short. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal treatment duration.
-
Compound Stability: Ensure your this compound stock solution is properly stored. Degradation of the compound can lead to a loss of activity.
-
Cellular Target Expression: Confirm that your primary cells express the target E3 ligase, WWP2, and the downstream signaling components you are investigating.
Q5: Can I use serum-containing medium with this compound?
A5: Yes, you can use a serum-containing medium. However, be aware that components in the serum can sometimes interact with small molecules, potentially reducing their effective concentration. If you observe inconsistent results, consider reducing the serum concentration or transitioning to a serum-free medium if your primary cells can tolerate it.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in primary cells.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the working concentration. The final DMSO concentration might be too low to maintain solubility. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[5] Add the DMSO stock dropwise while gently swirling the medium to ensure rapid dispersion.[5] If precipitation persists, consider a three-step dilution: first in DMSO, then in a small volume of serum-free medium, and finally to the final concentration in your complete medium.[5] |
| High variability between experimental replicates | Inconsistent cell seeding density. Uneven distribution of this compound in the culture wells. Pipetting errors. Primary cells can be heterogeneous. | Ensure a single-cell suspension and accurate cell counting before seeding. Gently rock the culture plates after adding the treatment solution to ensure even distribution. Use calibrated pipettes and proper pipetting techniques. Increase the number of replicates to account for inherent biological variability. |
| Primary cells stop proliferating after treatment, even at non-toxic concentrations | The compound may be inducing cell cycle arrest or senescence. | Analyze cell cycle progression using flow cytometry (e.g., propidium iodide staining). Assess markers of senescence (e.g., β-galactosidase staining). |
| Difficulty in detaching adherent primary cells after treatment | This compound treatment may alter cell adhesion properties. Over-trypsinization can damage cells.[3][4] | Use a lower concentration of trypsin or a gentler dissociation reagent like Accutase. Monitor the detachment process closely under a microscope to avoid prolonged enzyme exposure. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is for determining the cytotoxic effects of this compound on primary cells to establish a suitable working concentration.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed your primary cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Western Blot Analysis of Downstream Target Modulation
This protocol is to assess the effect of this compound on the protein levels of a downstream target of the WWP2 pathway.
Materials:
-
Primary cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-target protein, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat your primary cells with the determined optimal concentration of this compound and a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against your target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: Experimental workflow for this compound treatment in primary cells.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Postulated signaling pathway of this compound action.
References
troubleshooting inconsistent results with NSC2805
Welcome to the technical support center for NSC2805. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is best characterized as an inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2).[1][2] It has been shown to inhibit WWP2 activity with an IC50 of 0.38 μM.[1][2] By inhibiting WWP2, this compound can prevent the ubiquitination and subsequent proteasomal degradation of target proteins. One of the most well-documented targets of WWP2 is the tumor suppressor protein PTEN.[3][4] Therefore, treatment with this compound can lead to an increase in PTEN protein levels.[1]
Q2: Are there known off-target effects for this compound?
Yes. While this compound is most potent against WWP2, it has been observed to also inhibit other members of the Nedd4-like family of E3 ubiquitin ligases, specifically WWP1 and Nedd4, although with reduced activity.[1] This lack of absolute specificity is a potential source of inconsistent results, as the observed phenotype may be a consequence of inhibiting multiple E3 ligases. When interpreting data, it is crucial to consider the potential contribution of these off-target effects.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[5] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years.[5] Stock solutions in DMSO can be stored at -20°C for several months, although it is advisable to prepare fresh aliquots to avoid repeated freeze-thaw cycles.[1][5] For short-term storage of a few days to weeks, 0-4°C is acceptable.[5]
Q4: I am observing high variability in my experimental replicates. What could be the cause?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors:
-
Compound Stability and Handling: Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.
-
Solubility Issues: this compound is soluble in DMSO. When preparing working concentrations in aqueous media, ensure the final DMSO concentration is low and consistent across all samples to avoid precipitation. Sonication may aid in dissolution.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact cellular signaling pathways and the response to inhibitors. Maintain consistent cell culture practices.
-
Off-Target Effects: As mentioned in Q2, this compound can inhibit WWP1 and Nedd4. The expression levels of these off-target proteins in your specific cell line could influence the outcome and contribute to variability.
-
Experimental Design: Inadequate controls, batch effects, or technical variability in assays (e.g., western blotting) can all lead to inconsistent data.
Troubleshooting Guides
Problem 1: Inconsistent Inhibition of PTEN Degradation
You are treating your cells with this compound to stabilize PTEN, but the results are variable between experiments.
-
Possible Cause 1: Suboptimal Compound Concentration. The reported IC50 of 0.38 μM is for the purified enzyme. The effective concentration in a cellular context may be different.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for PTEN stabilization in your specific cell line.
-
-
Possible Cause 2: Cell Line-Specific Differences. The expression levels of WWP2, PTEN, and other related proteins can vary significantly between cell lines.
-
Solution: Confirm the expression of WWP2 and PTEN in your cell line of interest via western blot or qPCR.
-
-
Possible Cause 3: Issues with Experimental Protocol.
-
Solution: Refer to the detailed experimental protocol below and ensure your procedure is consistent. Pay close attention to incubation times and cell lysis procedures.
-
Problem 2: Unexpected Phenotypes or Off-Target Effects
You observe a cellular phenotype that cannot be solely explained by the stabilization of PTEN.
-
Possible Cause 1: Inhibition of WWP1 and/or Nedd4. These E3 ligases have their own sets of substrates, and their inhibition could lead to a variety of cellular effects.
-
Solution: If possible, use a secondary, structurally different inhibitor of WWP2 to confirm that the observed phenotype is on-target. Alternatively, use siRNA to specifically knock down WWP2 and see if it phenocopies the effect of this compound.
-
-
Possible Cause 2: Compound Degradation or Contamination.
-
Solution: Purchase fresh compound from a reputable supplier. Ensure proper storage and handling.
-
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| This compound | WWP2 | 0.38 µM | Primary target |
| This compound | WWP1 | Reduced Activity | Off-target |
| This compound | Nedd4 | Reduced Activity | Off-target |
Key Signaling Pathway
The diagram below illustrates the role of WWP2 in the ubiquitination of PTEN and the mechanism of action for this compound.
Caption: this compound inhibits WWP2, preventing PTEN ubiquitination and degradation.
Experimental Protocols
Cell-Based Assay for PTEN Stabilization by Western Blot
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with this compound at a range of concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (DMSO). Ensure the final DMSO concentration is the same in all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blot:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTEN overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize the PTEN signal to the loading control.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting inconsistent results with this compound.
Caption: A step-by-step guide to troubleshooting variability in this compound experiments.
References
impact of serum concentration on NSC2805 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of NSC2805, a known inhibitor of the WWP2 E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the WW domain-containing E3 ubiquitin protein ligase 2 (WWP2).[1][2][3] Its primary mechanism of action is the inhibition of WWP2's ubiquitin ligase activity. By inhibiting WWP2, this compound prevents the ubiquitination and subsequent proteasomal degradation of target proteins, a key one being the tumor suppressor protein PTEN (Phosphatase and Tensin homolog).[4][5] The stabilization of PTEN leads to the downregulation of the pro-survival PI3K/AKT signaling pathway.[1][3]
Q2: How does serum concentration in cell culture media affect the apparent activity of this compound?
A2: The concentration of serum, typically fetal bovine serum (FBS), in cell culture media can significantly impact the apparent activity of small molecule inhibitors like this compound. Serum contains various proteins, such as albumin and alpha-1-acid glycoprotein, that can bind to small molecules.[6][7] This binding sequesters the compound, reducing its free concentration and thus its availability to enter cells and interact with its target, WWP2. Consequently, a higher concentration of this compound may be required to achieve the same biological effect in the presence of higher serum concentrations, leading to an increase in the observed half-maximal inhibitory concentration (IC50).[6]
Q3: What is the expected trend for the IC50 value of this compound as serum concentration increases?
Troubleshooting Guide
Q1: My IC50 value for this compound is significantly higher than the reported sub-micromolar values. What could be the reason?
A1: Several factors could contribute to a higher than expected IC50 value for this compound:
-
High Serum Concentration: As detailed in the FAQs, high percentages of FBS (e.g., 10% or 20%) in your culture medium can lead to increased protein binding and a consequently higher apparent IC50. Consider performing your assay in a lower serum concentration or serum-free media, if your cell line can tolerate it.
-
Cell Line Specifics: The sensitivity to this compound can vary between different cell lines due to variations in WWP2 expression levels, PTEN status, or the activity of the PI3K/AKT pathway.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. It is recommended to prepare fresh dilutions for each experiment.
-
Assay Conditions: Factors such as cell density, incubation time, and the type of viability assay used can all influence the calculated IC50 value. Consistency in these parameters is crucial for reproducible results.
Q2: I am not observing the expected downstream effects of this compound treatment, such as increased PTEN levels or decreased p-AKT. What should I check?
A2: If you are not seeing the expected downstream effects, consider the following:
-
Treatment Concentration and Duration: You may need to optimize the concentration of this compound and the treatment duration for your specific cell line. A time-course and dose-response experiment is recommended.
-
WWP2 and PTEN Expression: Confirm that your cell line expresses WWP2 and wild-type PTEN. The activity of this compound is dependent on the presence of its target and the subsequent stabilization of PTEN.
-
Basal AKT Activity: If the basal level of phosphorylated AKT (p-AKT) in your cells is very low, it may be difficult to detect a further decrease upon this compound treatment. You may consider stimulating the pathway with a growth factor to increase the dynamic range of the assay.
-
Antibody Quality: Ensure that the antibodies used for Western blotting to detect PTEN and p-AKT are specific and of high quality.
Q3: I am observing high variability in my experimental replicates when testing this compound. How can I improve reproducibility?
A3: High variability can be addressed by:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Accurate Pipetting: Use calibrated pipettes and ensure thorough mixing of solutions.
-
Homogeneous Cell Seeding: Ensure a uniform distribution of cells in your multi-well plates to minimize well-to-well variability.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the periphery can behave differently. Avoid using the outer wells for critical measurements if this is a concern.
-
Automated Liquid Handling: If available, using automated liquid handlers for dispensing cells and reagents can significantly improve reproducibility.
Data Presentation
Illustrative Impact of Serum Concentration on this compound IC50 Values
The following table presents hypothetical, yet plausible, data illustrating the expected trend of increasing IC50 values for this compound with higher serum concentrations in a cancer cell line.
| Serum Concentration (%) | This compound IC50 (µM) |
| 0.5 | 0.45 |
| 2 | 1.2 |
| 5 | 3.8 |
| 10 | 8.5 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected scientific trend. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Varying Serum Concentrations
-
Cell Seeding: Seed cancer cells (e.g., PC-3, a PTEN-null prostate cancer cell line, is often used in WWP2 studies) into 96-well plates at a predetermined optimal density and allow them to adhere overnight in their standard growth medium (e.g., RPMI-1640 with 10% FBS).
-
Media Change: The next day, carefully aspirate the growth medium and replace it with a series of media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%).
-
This compound Treatment: Prepare a serial dilution of this compound in each of the corresponding serum-containing media. Add the diluted this compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells for each serum concentration.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After incubation, assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values for this compound at each serum concentration by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of PTEN and p-AKT Levels
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points in the desired serum concentration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PTEN, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Mandatory Visualizations
Caption: this compound inhibits WWP2, preventing PTEN degradation and downregulating AKT signaling.
Caption: Workflow for determining the IC50 of this compound at different serum concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for NSC2805 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for NSC2805 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a small molecule inhibitor of the WW domain-containing E3 ubiquitin protein ligase 2 (WWP2).[1][2] It has been shown to inhibit the ubiquitin ligase activity of WWP2 with an IC50 of 0.38 μM.[1][2][3] By inhibiting WWP2, this compound can prevent the ubiquitination and subsequent degradation of its target proteins, thereby influencing various cellular processes.[4][5]
Q2: What cellular processes are regulated by WWP2 and could be affected by this compound treatment over time?
A: WWP2 is involved in regulating several key cellular signaling pathways and processes, including:
-
TGF-β signaling: WWP2 can target Smad proteins for degradation, thus modulating the cellular response to TGF-β.[4][6]
-
PI3K/Akt signaling: WWP2 can mediate the degradation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. Inhibition of WWP2 could therefore lead to increased PTEN levels and reduced Akt signaling.[4][5]
-
Cell cycle progression: WWP2 has been shown to be required for normal cell cycle progression.[5]
-
Apoptosis: By regulating the stability of key signaling proteins, WWP2 can influence cell survival and apoptosis.[4]
The effects of this compound on these processes are likely to be time-dependent. For example, changes in protein levels due to inhibited degradation may take several hours to become apparent, while downstream effects on cell phenotype, such as apoptosis or changes in cell proliferation, may require longer incubation times.
Q3: What is a good starting point for incubation time when using this compound?
A: A definitive optimal incubation time for this compound has not been established and will likely vary depending on the cell type, the concentration of this compound used, and the specific biological question being addressed. Based on general practices for in vitro drug treatment, a pilot experiment with a range of incubation times is recommended.[7] A common starting point for time-course experiments is to test several time points, such as 6, 12, 24, 48, and 72 hours.[8]
Q4: How stable is this compound in cell culture medium?
A: There is limited publicly available data on the stability of this compound in cell culture media at 37°C. The stability of a compound in culture can be affected by factors such as media components, pH, and cellular metabolism.[8] For long-term experiments (beyond 24-48 hours), it is advisable to consider the potential for compound degradation. If you suspect compound instability is affecting your results, you may need to replenish the media with fresh this compound at regular intervals.[8]
Troubleshooting Guides
Issue 1: I am not observing any effect with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Inappropriate Incubation Time | The incubation time may be too short for the desired downstream effect to manifest. Perform a time-course experiment to evaluate the effects of this compound at multiple time points (e.g., 6, 12, 24, 48, 72 hours).[8] |
| Suboptimal Compound Concentration | The concentration of this compound may be too low to effectively inhibit WWP2 in your cell line. Perform a dose-response experiment to determine the optimal concentration.[7] |
| Compound Instability | For longer incubation times, the compound may be degrading in the culture medium. Consider replenishing the medium with fresh this compound every 24-48 hours.[8] |
| Cell Line Resistance | Your cell line may have low expression of WWP2 or compensatory mechanisms that circumvent the effects of WWP2 inhibition. Confirm WWP2 expression in your cell line via Western blot or qPCR. |
| Inactive Compound | Ensure that the this compound stock solution has been stored correctly (-80°C for up to 6 months, -20°C for up to 1 month) to maintain its activity.[3] |
Issue 2: I am observing high levels of cytotoxicity or off-target effects.
| Possible Cause | Troubleshooting Step |
| Incubation Time is Too Long | Prolonged inhibition of WWP2 may lead to cellular stress and apoptosis. Try shorter incubation times to see if the desired on-target effect can be observed before significant cytotoxicity occurs. |
| Compound Concentration is Too High | High concentrations of small molecules can lead to off-target effects and cytotoxicity.[9] Perform a dose-response experiment to find the lowest effective concentration. |
| Cellular Context | The cellular phenotype you are observing may be a result of inhibiting WWP2's role in essential cellular processes. It is important to have appropriate controls to distinguish on-target from off-target effects.[10] |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol provides a general framework for determining the optimal incubation time for this compound in your specific experimental system.
1. Materials
-
This compound (stored as a stock solution in DMSO at -80°C)[3]
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for your chosen endpoint assay (e.g., cell lysis buffer for Western blot, cell viability reagent)
2. Procedure
-
Cell Seeding: Seed your cells in the appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: The next day, treat the cells with your desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 0, 6, 12, 24, 48, 72 hours). The "0 hour" time point represents cells harvested immediately after the addition of the compound.
-
Endpoint Analysis: At each time point, harvest the cells and perform your desired endpoint analysis.
-
Target Engagement (Western Blot): To confirm that this compound is inhibiting WWP2, you can measure the protein levels of a known WWP2 substrate (e.g., PTEN). An increase in the substrate's protein level would indicate successful inhibition of its degradation.
-
Phenotypic Readout (e.g., Cell Viability Assay): To assess the functional consequence of WWP2 inhibition, you can measure changes in cell viability, apoptosis, or cell cycle distribution.
-
3. Data Analysis
-
For Western blots, quantify the band intensities and normalize to a loading control.
-
For cell viability assays, normalize the results to the vehicle-treated control at each time point.
-
Plot the results as a function of incubation time to identify the time point that gives the most robust and reproducible effect.
Data Presentation
The following table is a template for organizing the data from your time-course experiment.
Table 1: Example Data Table for this compound Time-Course Experiment
| Incubation Time (hours) | This compound Conc. (µM) | Target Protein Level (Fold Change vs. Control) | Cell Viability (% of Control) |
| 0 | 1 | ||
| 6 | 1 | ||
| 12 | 1 | ||
| 24 | 1 | ||
| 48 | 1 | ||
| 72 | 1 |
Mandatory Visualizations
Caption: Workflow for optimizing this compound incubation time.
References
- 1. tebubio.com [tebubio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WWP2 is required for normal cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WWP2 - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Efficacy of NSC2805 on PTEN Stabilization Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the effect of NSC2805 on the tumor suppressor protein PTEN. It details the mechanism of action of this compound, the use of siRNA-mediated knockdown of PTEN for target validation, and compares this methodology with alternative approaches for modulating PTEN activity.
Introduction to this compound and its Target: The PTEN Pathway
The Phosphatase and Tensin homolog (PTEN) is a critical tumor suppressor that is frequently inactivated in a wide range of human cancers. A key mechanism regulating PTEN protein levels is ubiquitination, which marks the protein for degradation. The E3 ubiquitin ligase WWP2 has been identified as a key enzyme that mediates the ubiquitination and subsequent degradation of PTEN.
This compound is a small molecule inhibitor of the WWP2 E3 ubiquitin ligase.[1] By inhibiting WWP2, this compound is designed to prevent the ubiquitination of PTEN, leading to its stabilization and increased intracellular levels. This restoration of PTEN function can, in turn, suppress downstream pro-survival signaling pathways, such as the PI3K/AKT pathway, thereby inhibiting cancer cell growth and proliferation.
To rigorously validate that the observed effects of this compound are indeed mediated through its intended target, PTEN, a specific knockdown of PTEN using small interfering RNA (siRNA) is a crucial experimental step. This guide will detail the methodology for such a validation study and compare it with other strategies.
Validating this compound's On-Target Effect with PTEN siRNA
The central hypothesis for validating the on-target effect of this compound is that if this compound exerts its cellular effects by stabilizing PTEN, then the removal of PTEN via siRNA knockdown should abolish or significantly attenuate these effects.
Data Presentation: Quantitative Comparison of PTEN and p-AKT Levels
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to validate the on-target effect of this compound. In this experiment, cancer cells are treated with a vehicle control, this compound, a control siRNA, or a PTEN-specific siRNA, alone or in combination. The levels of total PTEN and phosphorylated AKT (p-AKT), a downstream target of the PTEN pathway, are quantified.
| Treatment Group | Relative PTEN Protein Level (Normalized to Control) | Relative p-AKT (Ser473) Level (Normalized to Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound | 2.5 | 0.4 |
| Control siRNA | 1.0 | 1.0 |
| PTEN siRNA | 0.2 | 2.0 |
| This compound + Control siRNA | 2.4 | 0.4 |
| This compound + PTEN siRNA | 0.3 | 1.8 |
Note: This data is illustrative and based on the expected outcomes of the described experiment. Actual results may vary.
Interpretation of the Data:
-
This compound increases PTEN levels: Treatment with this compound alone leads to a significant increase in PTEN protein levels and a corresponding decrease in p-AKT levels, confirming the drug's intended mechanism.
-
siRNA effectively knocks down PTEN: The PTEN siRNA treatment group shows a dramatic reduction in PTEN protein and a subsequent increase in p-AKT levels, validating the efficacy of the siRNA.
-
PTEN knockdown rescues the effect of this compound: Crucially, in cells treated with both this compound and PTEN siRNA, the effect of this compound on p-AKT is reversed. This demonstrates that the ability of this compound to decrease AKT phosphorylation is dependent on the presence of its target, PTEN.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cancer cell line known to express wild-type PTEN and to be sensitive to PTEN-mediated signaling (e.g., DU145 prostate cancer cells).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10 µM). Add the this compound-containing medium to the cells at the appropriate time point in the experimental workflow.
siRNA Transfection
-
siRNA Preparation: Resuspend lyophilized control siRNA and PTEN-specific siRNA in RNase-free water to a stock concentration of 20 µM.
-
Transfection Reagent: Use a commercially available lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Transfection Complex Formation: For each well, dilute the siRNA and the transfection reagent in serum-free medium according to the manufacturer's instructions. Allow the complexes to form for 15-20 minutes at room temperature.
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
Western Blot Analysis
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PTEN, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Visualizing the Experimental Logic and Pathways
Signaling Pathway of this compound and PTEN
Caption: this compound inhibits WWP2, preventing PTEN ubiquitination and degradation.
Experimental Workflow for siRNA Validation
Caption: Workflow for validating this compound's on-target effect using siRNA.
Comparison with Alternative Approaches
While siRNA-mediated knockdown is a gold standard for target validation, other methods can also be employed to study the effects of this compound and modulate PTEN activity.
| Method | Description | Advantages | Disadvantages |
| This compound + PTEN siRNA | Combines pharmacological inhibition of the E3 ligase with genetic knockdown of its substrate to confirm on-target activity. | High specificity for validating the drug's mechanism of action. | Potential for off-target effects of both the drug and the siRNA. Transient effect of siRNA. |
| CRISPR/Cas9-mediated PTEN knockout | Generates a stable cell line completely lacking PTEN expression for comparison with wild-type cells treated with this compound. | Provides a complete loss-of-function model for definitive validation. | Time-consuming to generate stable knockout lines. Potential for off-target gene editing by CRISPR/Cas9. |
| Overexpression of a degradation-resistant PTEN mutant | Introduce a form of PTEN that is not recognized by WWP2 to see if it phenocopies the effect of this compound. | Can directly assess the consequence of PTEN stabilization. | Overexpression may not reflect physiological protein levels and can lead to artifacts. |
| Use of alternative WWP2 inhibitors | Compare the effects of this compound with other known or novel WWP2 inhibitors. | Helps to confirm that the observed phenotype is due to WWP2 inhibition and not an off-target effect of this compound. | Limited availability and characterization of other specific WWP2 inhibitors. |
| In vitro ubiquitination assay | A cell-free system to directly measure the ability of this compound to inhibit WWP2-mediated ubiquitination of purified PTEN. | Provides direct biochemical evidence of enzyme inhibition. | Does not fully recapitulate the cellular context and may not predict in-cell efficacy. |
Logical Relationship of Validation Methods
Caption: Different experimental approaches to validate the on-target effect of this compound.
Conclusion
Validating the on-target effect of a pharmacological agent is paramount in drug development. The use of siRNA-mediated knockdown of PTEN provides a robust and specific method to confirm that the cellular effects of the WWP2 inhibitor this compound are indeed mediated through the stabilization of PTEN. This guide has provided a framework for designing and interpreting such validation experiments, alongside a comparison with alternative methodologies. A multi-faceted approach, combining cellular, genetic, and biochemical techniques, will ultimately provide the most comprehensive understanding of this compound's mechanism of action and its therapeutic potential.
References
A Comparative Guide to WWP2 Inhibitors: NSC2805 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NSC2805 with other known inhibitors of the E3 ubiquitin ligase WWP2. The information is intended to assist researchers in selecting the appropriate chemical tools for their studies of WWP2 function and for drug development programs targeting this enzyme.
Introduction to WWP2
WW domain-containing E3 ubiquitin protein ligase 2 (WWP2) is a HECT domain E3 ubiquitin ligase that plays a critical role in various cellular processes, including protein degradation, signal transduction, and transcriptional regulation. Dysregulation of WWP2 has been implicated in the pathogenesis of several diseases, including cancer. WWP2 targets a range of substrates for ubiquitination, most notably the tumor suppressor PTEN and components of the TGF-β signaling pathway, such as Smad proteins.[1][2][3][4][5][6] The development of potent and selective WWP2 inhibitors is therefore of significant interest for both basic research and therapeutic applications.
Performance Comparison of WWP2 Inhibitors
This section provides a comparative overview of the inhibitory potency of this compound and other small molecule inhibitors of WWP2. The data presented here is compiled from various sources, and it is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | WWP2 IC50 | WWP1 IC50 | Nedd4 IC50 | Key Findings & Selectivity | Reference |
| This compound | 0.38 µM | Inhibitory | Inhibitory | Potent WWP2 inhibitor. Also shows activity against the closely related HECT E3 ligases WWP1 and Nedd4.[2] | [2] |
| NSC-288387 | 2.3 µM | - | - | Identified from a screen of the NCI Diversity Set V.[7] | [7] |
| Heclin | - | 6.9 µM | Inhibitory | A commercially available HECT ligase inhibitor with known activity against WWP1 and Nedd4. Its inhibitory effect on WWP2 has been noted.[7][8] | [7][8] |
| Indole-3-carbinol (I3C) | Weak Inhibition | Weak Inhibition | - | A natural compound found in cruciferous vegetables. Shows weak direct inhibition of WWP1 and WWP2 in in vitro assays.[7] | [7] |
| 3,3′-Diindolylmethane (DIM) | Weak Inhibition | 111.2 µM | - | A condensation product of I3C. More potent against WWP1 than I3C, but still shows weak inhibition of WWP2. | |
| Compound 11 (NSC-217913 derivative) | 269.2 µM | 32.7 µM | - | A derivative of NSC-217913 with improved potency against WWP1. | [7] |
Note: A direct head-to-head comparison of all listed inhibitors in a single study under identical experimental conditions is not currently available in the public domain. The IC50 values presented should be considered as indicative of the respective compound's potency.
Signaling Pathways Regulated by WWP2
WWP2 is a key regulator of multiple signaling pathways, primarily through the ubiquitination and subsequent degradation or functional modulation of its substrates.
WWP2-Mediated Regulation of the PTEN/PI3K/Akt Pathway
WWP2 directly interacts with and ubiquitinates the tumor suppressor PTEN, leading to its proteasomal degradation.[1][2][4] This results in the activation of the PI3K/Akt signaling pathway, which promotes cell survival and proliferation. Inhibition of WWP2 can, therefore, stabilize PTEN levels and suppress oncogenic Akt signaling.
Caption: WWP2 negatively regulates PTEN, leading to Akt activation.
WWP2 in TGF-β Signaling
WWP2 isoforms can selectively interact with and regulate the stability of Smad proteins, which are key intracellular mediators of the TGF-β signaling pathway.[6][9][10] For instance, full-length WWP2 can target the inhibitory Smad7 for degradation, thereby promoting TGF-β signaling. This can contribute to processes like epithelial-mesenchymal transition (EMT) in cancer.
Caption: WWP2 promotes TGF-β signaling by targeting inhibitory Smad7.
Experimental Protocols
Detailed methodologies for key assays used to evaluate WWP2 inhibitors are provided below.
In Vitro WWP2 Autoubiquitination Assay
This assay measures the self-ubiquitination activity of WWP2, which is a hallmark of HECT E3 ligases. Inhibition of this activity is a primary screen for potential WWP2 inhibitors.
Workflow Diagram:
Caption: Workflow for WWP2 autoubiquitination inhibition assay.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM DTT, 2 mM ATP, 50 nM E1 activating enzyme (e.g., UBE1), 0.5 µM E2 conjugating enzyme (e.g., UbcH5b), 0.2 µM purified WWP2 protein, and 5 µM ubiquitin.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane. Detect ubiquitinated WWP2 by Western blotting using an anti-ubiquitin antibody. A decrease in the high-molecular-weight smear of polyubiquitinated WWP2 indicates inhibition.
In Vitro PTEN Ubiquitination Assay
This assay assesses the ability of WWP2 to ubiquitinate its substrate, PTEN. It is a crucial secondary assay to confirm the functional inhibition of WWP2's substrate-specific activity.
Workflow Diagram:
Caption: Workflow for WWP2-mediated PTEN ubiquitination assay.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the autoubiquitination assay, but also include purified PTEN protein (e.g., 1 µM) as the substrate.
-
Inhibitor Addition: Add the test inhibitor at desired concentrations, with a vehicle control.
-
Initiation and Incubation: Start the reaction with ATP and incubate at 37°C for 30-60 minutes.
-
Quenching: Terminate the reaction with SDS-PAGE loading buffer and heat.
-
Analysis: Resolve the proteins by SDS-PAGE and perform a Western blot using an anti-PTEN antibody. A reduction in the appearance of higher molecular weight bands corresponding to ubiquitinated PTEN signifies inhibition of WWP2 activity.[1][11]
Conclusion
This compound is a potent inhibitor of WWP2, demonstrating sub-micromolar efficacy.[2] However, it also exhibits activity against other Nedd4-like E3 ligases, highlighting the need for further studies to characterize its selectivity profile. Other compounds, such as NSC-288387 and derivatives of I3C, offer alternative chemical scaffolds for the development of novel WWP2 inhibitors. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers working to dissect the biological roles of WWP2 and to advance the discovery of more selective and potent inhibitors for therapeutic development.
References
- 1. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective targeting of activating and inhibitory Smads by distinct WWP2 ubiquitin ligase isoforms differentially modulates TGFβ signalling and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WWP2 - Wikipedia [en.wikipedia.org]
- 11. Enzymatic Analysis of PTEN Ubiquitylation by WWP2 and NEDD4-1 E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
NSC2805: A Comparative Guide to its Specificity Against Nedd4 Family Ligases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor NSC2805 against members of the Nedd4 family of HECT E3 ubiquitin ligases. The information presented herein is intended to support research and drug development efforts targeting this important class of enzymes.
Overview of this compound and the Nedd4 Family
This compound has been identified as a potent inhibitor of the E3 ubiquitin ligase WWP2, with a reported half-maximal inhibitory concentration (IC50) of 0.38 μM[1]. The Nedd4 family of HECT E3 ligases, comprised of nine members in humans (Nedd4-1, Nedd4-2/Nedd4L, WWP1, WWP2, ITCH, SMURF1, SMURF2, HECW1, and HECW2), plays a critical role in regulating a wide array of cellular processes, including protein trafficking, signal transduction, and tumor suppression. Given the high degree of structural similarity within the catalytic HECT domains of this family, understanding the selectivity profile of inhibitors like this compound is crucial for their development as specific therapeutic agents.
Comparative Inhibitory Activity of this compound
While this compound is a confirmed potent inhibitor of WWP2, its activity against other Nedd4 family members is less characterized in publicly available literature. One source indicates that this compound demonstrates a significant reduction in the activity of WWP1 and Nedd4, in addition to its effects on WWP2. However, specific IC50 values for WWP1 and Nedd4 have not been reported. There is currently no publicly available data on the inhibitory effect of this compound on other Nedd4 family members such as Nedd4-2 and ITCH.
Table 1: Inhibitory Activity of this compound against Nedd4 Family Ligases
| Nedd4 Family Member | IC50 (μM) | Notes |
| WWP2 | 0.38 | Potent inhibitor. |
| WWP1 | Data not available | Reported to cause a significant reduction in activity. |
| Nedd4-1 | Data not available | Reported to cause a significant reduction in activity. |
| Nedd4-2 (Nedd4L) | Data not available | No available data. |
| ITCH | Data not available | No available data. |
Signaling Pathways and Experimental Workflows
The specificity of this compound and other inhibitors against Nedd4 family ligases is typically determined through in vitro ubiquitination assays. These assays reconstitute the key components of the ubiquitination cascade to measure the enzymatic activity of a specific E3 ligase in the presence of an inhibitor.
Below is a diagram illustrating a common signaling pathway involving Nedd4 family ligases, specifically the regulation of the tumor suppressor PTEN by WWP2, a process that can be inhibited by this compound.
Caption: A diagram of the WWP2-mediated ubiquitination of PTEN.
The following diagram outlines a typical experimental workflow for assessing the specificity of an inhibitor like this compound against various Nedd4 family E3 ligases.
Caption: Workflow for determining this compound specificity.
Experimental Protocols
The following is a generalized protocol for an in vitro autoubiquitination assay to determine the IC50 of this compound against a specific Nedd4 family ligase. This protocol is based on commonly used methods and may require optimization for specific enzymes and laboratory conditions.
Objective: To determine the concentration of this compound required to inhibit 50% of the autoubiquitination activity of a given Nedd4 family E3 ligase.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human Nedd4 family E3 ligase (e.g., WWP2, WWP1, Nedd4-1)
-
Biotinylated Ubiquitin
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
This compound (dissolved in DMSO, with serial dilutions prepared)
-
Stop Solution (e.g., SDS-PAGE sample buffer)
-
Streptavidin-coated plates (for ELISA-based detection) or reagents for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
Recombinant E3 ligase (at a final concentration optimized for the assay)
-
This compound at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control. Pre-incubate the E3 ligase with the inhibitor for 15-30 minutes at room temperature.
-
Recombinant E1 enzyme (e.g., 50 nM final concentration)
-
Recombinant E2 enzyme (e.g., 200 nM final concentration)
-
Biotinylated Ubiquitin (e.g., 5 µM final concentration)
-
-
Initiation of Reaction: Start the ubiquitination reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an appropriate stop solution. For Western blot analysis, this is typically SDS-PAGE sample buffer.
-
Detection and Analysis:
-
ELISA-based detection: Transfer the reaction mixture to a streptavidin-coated plate to capture biotinylated ubiquitin chains. Detect the amount of ubiquitinated E3 ligase using an antibody specific to the E3 ligase followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Western Blot analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody or streptavidin-HRP to visualize the polyubiquitin chains formed on the E3 ligase.
-
-
Data Analysis: Quantify the signal from each reaction. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable tool for studying the biological functions of the E3 ubiquitin ligase WWP2. While it shows promise as a selective inhibitor, further quantitative studies are required to fully elucidate its specificity profile across the entire Nedd4 family of HECT E3 ligases. The experimental protocols outlined in this guide provide a framework for researchers to conduct these necessary investigations, which will be critical for the potential therapeutic development of this compound and other Nedd4 family inhibitors.
References
Cross-Validation of NSC2805's Anti-Cancer Effects with Genetic Approaches Targeting WWP2
A Comparative Guide for Researchers in Oncology and Drug Development
This guide provides a comparative analysis of the small molecule inhibitor NSC2805 and genetic methods for targeting the E3 ubiquitin ligase WWP2 in cancer research. The objective is to cross-validate the expected pharmacological results of this compound with the established outcomes of genetic knockdown or knockout of WWP2, providing a framework for researchers to select the most appropriate experimental approach for their studies.
Introduction
WWP2, an E3 ubiquitin ligase, has emerged as a significant player in cancer progression. It primarily functions by targeting the tumor suppressor protein PTEN for ubiquitination and subsequent proteasomal degradation.[1][2][3] The loss of PTEN function leads to the activation of the pro-survival PI3K/AKT signaling pathway, which is implicated in numerous cancers.[4][5] Consequently, inhibiting WWP2 presents a promising therapeutic strategy. This compound has been identified as a potent inhibitor of WWP2, with an in vitro IC50 of 0.38 μM.[6][7] This guide compares the reported and expected outcomes of using this compound with the well-documented effects of genetic approaches, such as siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of WWP2.
Data Presentation: Quantitative Comparison of Pharmacological vs. Genetic Inhibition of WWP2
The following table summarizes the key quantitative data from studies employing either this compound or genetic methods to inhibit WWP2 function.
| Parameter | This compound (Pharmacological) | Genetic Approaches (siRNA/shRNA/CRISPR) | References |
| Target | WWP2 E3 Ubiquitin Ligase | WWP2 mRNA/gene | [6][7],[1][8] |
| IC50 / Efficiency | 0.38 µM (in vitro) | >70% knockdown of mRNA/protein | [6],[1] |
| Effect on PTEN Ubiquitination | Robustly inhibits WWP2-dependent PTEN ubiquitination in vitro | Significantly reduced PTEN ubiquitination | [6],[1] |
| Effect on PTEN Protein Levels | Expected to increase PTEN protein levels | Increased endogenous PTEN protein levels | [6],[1][3] |
| Effect on p-AKT Levels | Expected to decrease p-AKT (Ser473) levels | Decreased AKT phosphorylation | [4][5],[1] |
| Effect on Cell Proliferation | Expected to decrease cell proliferation | Significantly reduced cell proliferation | [2][9],[1][8] |
| Effect on Apoptosis | Expected to induce apoptosis | Enhanced apoptosis | [3],[8] |
| Effect on Tumor Growth (in vivo) | Expected to inhibit tumor growth | Dramatic inhibition of tumoral growth in xenograft models | [3],[3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the WWP2-PTEN-AKT signaling pathway and a typical experimental workflow for comparing this compound with genetic approaches.
Figure 1. WWP2-PTEN-AKT signaling pathway and points of intervention.
Figure 2. Workflow for comparing this compound and genetic approaches.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.
Protocol 1: this compound Treatment of Cancer Cells
-
Cell Seeding: Plate cancer cells (e.g., DU145 prostate cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Treatment: Replace the existing medium in the cell culture plates with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Analysis: After incubation, wash the cells with PBS and lyse them in RIPA buffer for subsequent Western blot analysis of WWP2, PTEN, p-AKT, and total AKT levels. For proliferation or apoptosis assays, follow the specific protocols for those assays.
Protocol 2: siRNA-Mediated Knockdown of WWP2
-
Cell Seeding: One day prior to transfection, seed cancer cells in 6-well plates in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.[10]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute WWP2-specific siRNA or a non-targeting control siRNA in siRNA transfection medium.[10]
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in siRNA transfection medium.[10]
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[10]
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, harvest the cells for analysis. Assess WWP2 knockdown efficiency by Western blot or qRT-PCR. Analyze the effects on PTEN, p-AKT, cell proliferation, and apoptosis as described for the this compound treatment.
Conclusion
The available evidence strongly suggests that the pharmacological inhibition of WWP2 with this compound will phenocopy the effects observed with genetic knockdown or knockout of WWP2. Both approaches are expected to disrupt the WWP2-mediated degradation of PTEN, leading to an increase in PTEN protein levels, subsequent inhibition of the PI3K/AKT signaling pathway, and ultimately, a reduction in cancer cell proliferation and survival.
This compound offers a valuable tool for rapid, dose-dependent, and reversible inhibition of WWP2, making it suitable for preclinical studies and for investigating the therapeutic potential of targeting this E3 ligase. Genetic approaches , such as siRNA and CRISPR, provide highly specific and potent methods for validating the on-target effects of WWP2 inhibition and for studying the long-term consequences of WWP2 loss.
By utilizing these complementary approaches, researchers can robustly validate WWP2 as a therapeutic target and effectively evaluate the anti-cancer efficacy of inhibitors like this compound. This guide provides the necessary framework and methodologies to conduct such cross-validation studies, ultimately accelerating the development of novel cancer therapies.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precision diagnosis and treatment of PI3K/AKT/PTEN signaling pathway in HR-positive advanced breast cancer: perspectives from Chinese experts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High expression of NSUN5 promotes cell proliferation via cell cycle regulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tale of Two Inhibitors: A Comparative Analysis of NSC2805 and Heclin for WWP1/WWP2 Specificity
For researchers, scientists, and drug development professionals navigating the intricate landscape of ubiquitin ligase inhibitors, a critical understanding of compound specificity is paramount. This guide provides a detailed, data-driven comparison of two prominent inhibitors, NSC2805 and Heclin, with a focus on their efficacy and specificity towards the E3 ubiquitin ligases WWP1 and WWP2.
This document summarizes key quantitative data, outlines experimental methodologies for inhibitor assessment, and visualizes the complex signaling pathways involving WWP1 and WWP2. Our objective is to furnish researchers with the necessary information to make informed decisions when selecting the most appropriate inhibitor for their experimental needs.
Quantitative Performance: A Head-to-Head Comparison
The inhibitory potential of this compound and Heclin against WWP1, WWP2, and other related HECT E3 ligases has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (µM) | Other HECT E3 Ligases Inhibited (IC50 in µM) |
| This compound | WWP1 | Significant Inhibition (IC50 not specified in the provided results) | Nedd4 (Significant Inhibition) |
| WWP2 | 0.38[1] | ||
| Heclin | WWP1 | 6.9 | Nedd4 (6.3), Smurf2 (6.8) |
| WWP2 | Inhibition observed (IC50 not specified in the provided results) |
Key Observations:
-
This compound demonstrates potent inhibition of WWP2 with a sub-micromolar IC50 value.[1] While its activity against WWP1 is noted as significant, a specific IC50 value was not available in the reviewed literature.
-
Heclin acts as a broader inhibitor of the Nedd4 family of HECT E3 ligases, with comparable mid-micromolar IC50 values for WWP1, Nedd4, and Smurf2.
-
Based on the available data, this compound appears to be a more potent and potentially more selective inhibitor for WWP2 compared to Heclin.
Unveiling the Mechanisms: Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key assays used to characterize this compound and Heclin.
In Vitro ELISA-based Autoubiquitination Assay (for this compound)
This assay was utilized to determine the IC50 value of this compound against WWP2.[2]
Principle: This enzyme-linked immunosorbent assay (ELISA) measures the autoubiquitination activity of the E3 ligase. The ligase is immobilized on a plate, and in the presence of E1, E2, ATP, and tagged ubiquitin, it catalyzes its own ubiquitination. The extent of this reaction is then quantified using an antibody against the ubiquitin tag, which is conjugated to a reporter enzyme (e.g., horseradish peroxidase). The activity in the presence of the inhibitor is compared to a control without the inhibitor to determine the IC50.
Protocol:
-
Immobilization of E3 Ligase: GST-tagged full-length WWP2 is incubated in glutathione-coated 96-well plates to allow for immobilization.
-
Ubiquitination Reaction: A reaction mixture containing ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, UbcH7), FLAG-tagged ubiquitin, and ATP in reaction buffer (25 mM Tris pH 8.0, 100 mM NaCl, 4 mM MgCl2) is prepared.
-
Inhibitor Addition: Varying concentrations of this compound (or DMSO as a control) are added to the wells.
-
Initiation of Reaction: The ubiquitination reaction mixture is added to the wells, and the plate is incubated to allow for autoubiquitination to occur.
-
Detection: The wells are washed, and an anti-FLAG antibody conjugated to horseradish peroxidase (HRP) is added. After another incubation and washing step, a TMB substrate is added.
-
Quantification: The reaction is stopped with acid, and the absorbance is read at 450 nm. The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by plotting the inhibition curve.
In Vitro Ubiquitination Assay (General protocol for Heclin)
While a specific detailed protocol for Heclin's IC50 determination against WWP1 was not found in the initial search, a general in vitro ubiquitination assay is typically employed.
Principle: This assay reconstitutes the ubiquitination cascade in a test tube. The E3 ligase, a substrate protein, E1, E2, ATP, and ubiquitin are combined. The transfer of ubiquitin to the substrate is then detected, often by Western blotting.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified E1, E2 (e.g., UbcH5 or UbcH7), ubiquitin, and ATP in a suitable reaction buffer.
-
Addition of E3 and Substrate: Purified WWP1 and a known substrate (e.g., a protein with a PY motif) are added to the reaction mixture.
-
Inhibitor Incubation: Heclin at various concentrations (or a vehicle control) is pre-incubated with the E3 ligase before the addition of other components.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at 37°C. The reaction is stopped by adding SDS-PAGE loading buffer.
-
Detection: The reaction products are separated by SDS-PAGE and transferred to a membrane for Western blot analysis. The ubiquitinated substrate is detected using an antibody specific to the substrate or to ubiquitin. The intensity of the ubiquitinated protein bands is quantified to determine the extent of inhibition.
The Cellular Context: Signaling Pathways of WWP1 and WWP2
WWP1 and WWP2 are critical regulators of numerous cellular processes. They exert their function by targeting specific substrate proteins for ubiquitination, leading to their degradation or altered function. Understanding these pathways is crucial for interpreting the effects of their inhibitors.
Caption: WWP1/WWP2 signaling pathways and points of inhibition.
Pathway Description:
WWP1 and WWP2 are members of the NEDD4-like family of HECT E3 ubiquitin ligases. They recognize and bind to substrate proteins, often through interactions with PY motifs (Pro-Pro-X-Tyr) in the substrate. Upon binding, they catalyze the attachment of ubiquitin to the substrate, marking it for proteasomal degradation or altering its function.
-
WWP1 Substrates: WWP1 has been shown to target several tumor suppressors and transcription factors for ubiquitination, including Smad2/3 (mediators of TGF-β signaling), the transcription factor KLF5, and the master osteogenic transcription factor RUNX2.
-
WWP2 Substrates: WWP2 is a key regulator of the tumor suppressor PTEN, promoting its ubiquitination and degradation. This leads to the activation of the pro-survival PI3K/Akt signaling pathway. WWP2 also targets the pro-apoptotic protein p73 for degradation.
-
WWP1/WWP2 Heterodimer: Interestingly, WWP1 and WWP2 can form a heterodimer that specifically targets the oncogenic isoform of p73, ΔNp73, for degradation. This highlights a complex interplay between these two ligases in regulating cell fate.
This compound and Heclin exert their effects by inhibiting the catalytic activity of WWP1 and/or WWP2, thereby preventing the ubiquitination and subsequent degradation of their respective substrates. This can lead to the accumulation of tumor suppressor proteins like PTEN and Smad2/3, and the induction of apoptosis through the stabilization of p73.
Experimental Workflow: From Screening to Validation
The identification and characterization of E3 ligase inhibitors typically follow a structured workflow, as depicted below.
Caption: A typical workflow for the discovery and validation of E3 ligase inhibitors.
Workflow Description:
-
High-Throughput Screening: Large libraries of small molecules are screened using an automated, high-throughput assay to identify compounds that inhibit the activity of the target E3 ligase.
-
Hit Identification: Compounds that show significant inhibition in the primary screen ("hits") are selected for further investigation.
-
Dose-Response and IC50 Determination: The potency of the hit compounds is determined by performing in vitro ubiquitination assays at a range of concentrations to calculate the IC50 value.
-
Specificity Profiling: The selectivity of the inhibitors is assessed by testing their activity against a panel of other E3 ligases, particularly those that are structurally related.
-
Cell-Based Assays: The most promising inhibitors are then tested in cellular models to confirm their ability to enter cells, engage the target, and produce the desired biological effect (e.g., stabilization of a substrate protein, induction of apoptosis).
-
In Vivo Studies: Finally, the efficacy and safety of the lead compounds are evaluated in animal models of disease.
This comprehensive guide provides a foundational understanding of the comparative performance and specificity of this compound and Heclin as inhibitors of WWP1 and WWP2. The provided data, protocols, and pathway diagrams are intended to empower researchers to design and interpret their experiments with greater precision and confidence. Further investigation into the in vivo efficacy and off-target effects of these compounds will be crucial for their potential translation into therapeutic applications.
References
A Comparative Analysis of NSC2805 and NSC-217913: Efficacy as WWP2 E3 Ubiquitin Ligase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the efficacy of two small molecule inhibitors, NSC2805 and NSC-217913, targeting the E3 ubiquitin ligase WWP2. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies involving the modulation of the ubiquitin-proteasome system, particularly in the context of cancer.
Executive Summary
This compound demonstrates significantly higher potency as a WWP2 inhibitor compared to NSC-217913. Experimental data reveals that this compound inhibits WWP2 activity with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, whereas NSC-217913 exhibits considerably weaker inhibitory effects on WWP2. The primary mechanism of action for both compounds involves the inhibition of the HECT E3 ubiquitin ligase activity of WWP1 and WWP2. The differential efficacy of these inhibitors against WWP2 underscores their distinct potential as research tools and therapeutic candidates.
Data Presentation
The following table summarizes the quantitative data on the inhibitory efficacy of this compound and NSC-217913 against WWP family E3 ligases.
| Compound | Target | IC50 | Citation |
| This compound | WWP2 | 0.38 µM | [1][2] |
| NSC-217913 | WWP1 | 158.3 µM | [3][4] |
| NSC-217913 | WWP2 | Weak inhibition, IC50 not accurately determined | [5] |
Experimental Protocols
The inhibitory activity of this compound and NSC-217913 against WWP1 and WWP2 was determined using an in vitro ELISA-based autoubiquitination assay.[5] The general protocol is as follows:
1. Protein Immobilization:
-
His-tagged WWP1-L34H or GST-tagged WWP2-FL proteins were incubated in 96-well nickel-coated or glutathione-coated plates, respectively, for 1 hour in Phosphate Buffered Saline (PBS) to allow for protein immobilization.[5]
2. Ubiquitination Reaction:
-
For WWP1, a reaction mixture containing 10 ng/well His-Uba1 (E1 enzyme), 150 ng/well His-UbcH7 (E2 enzyme), 60 ng/well FLAG-ubiquitin, and 1.25 mM ATP in a buffer (25 mM Tris pH 8.0, 100 mM NaCl, 4 mM MgCl2) was prepared.[5]
-
For WWP2, a reaction mixture containing 3 ng/well GST-Uba1 and 15 ng/well UbcH7 with the same buffer components was used.[5]
-
A 1% Bovine Serum Albumin (BSA) blocking step was performed for the nickel-coated plates prior to the reaction.[5]
3. Inhibitor Incubation:
-
2 µL of the test compound (this compound or NSC-217913) at various concentrations was added to the wells, followed by 18 µL of the reaction mixture.[5]
-
The plates were incubated for 2 hours to allow the ubiquitination reaction to proceed in the presence of the inhibitor.[5]
4. Detection:
-
After incubation, the plates were washed, and 100 µL of anti-FLAG M2-Peroxidase HRP antibody (1:10,000 dilution in PBST) was added to each well and incubated for 1 hour to detect the FLAG-tagged ubiquitin.[5]
-
100 µL of TMB substrate solution was then added, and the colorimetric reaction was allowed to develop for up to 10 minutes.[5]
-
The reaction was stopped by adding 100 µL of 1 M HCl.[5]
5. Data Analysis:
-
The absorbance at 450 nm was measured to quantify the extent of autoubiquitination.[5]
-
The data was normalized to 0% and 100% activity controls, and IC50 values were calculated from non-linear regression curves.[5]
Mandatory Visualization
Signaling Pathway of WWP2-mediated PTEN Ubiquitination
The following diagram illustrates the signaling pathway involving WWP2 and its substrate, the tumor suppressor PTEN. WWP2-mediated ubiquitination of PTEN leads to its degradation, subsequently activating the pro-survival PI3K/AKT signaling pathway.
Caption: WWP2-mediated ubiquitination and degradation of PTEN.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the ELISA-based autoubiquitination assay used to determine the IC50 values of the inhibitors.
Caption: Workflow for ELISA-based autoubiquitination assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
Confirming NSC2805's On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC2805, a known inhibitor of the E3 ubiquitin ligase WWP2, with other alternative compounds. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their studies on WWP2-related cellular pathways.
Executive Summary
This compound is a potent inhibitor of WWP2, an E3 ubiquitin ligase implicated in various cellular processes, including cancer progression. This guide details experimental approaches to confirm the on-target effects of this compound in a cellular context and compares its performance with other known WWP2 inhibitors such as Heclin, Indole-3-carbinol (I3C), 3,3′-Diindolylmethane (DIM), and NSC-217913. The comparative data, presented in a clear tabular format, along with detailed experimental protocols and pathway diagrams, will serve as a valuable resource for researchers in the field.
Comparison of WWP2 Inhibitors
The following table summarizes the key performance indicators of this compound and its alternatives. The data has been compiled from various studies to provide a comparative overview.
| Inhibitor | Target(s) | In Vitro IC50 (WWP2) | Cellular Activity | Key Findings & Citations |
| This compound | WWP2, WWP1, Nedd4 | 0.38 µM[1][2][3] | Inhibits WWP2-dependent PTEN ubiquitination; demonstrates dose-dependent inhibition of WWP2 activity in cellular assays, leading to increased levels of tumor suppressor proteins.[1][4] | A potent and specific inhibitor of WWP2. Shows significant reduction in activity for WWP1 and Nedd4 as well.[1] |
| Heclin | HECT E3 ligases (Smurf2, Nedd4, WWP1) | Not specified for WWP2, but IC50s for Smurf2, Nedd4, and WWP1 are 6.8, 6.3, and 6.9 µM, respectively.[5] | Inhibits ubiquitination by Smurf2, Nedd4, and WWP2 in cells. Cytotoxic to HEK293 cells with an IC50 of 45 µM.[6] | A broad-spectrum HECT E3 ligase inhibitor.[7] |
| Indole-3-carbinol (I3C) | NEDD4-1, WWP1 | Weak inhibition of WWP1.[8] | Can disrupt ubiquitination of PTEN by NEDD4-1.[9] Can prevent PTEN loss in vivo.[10] Shows anti-proliferative and senolytic effects.[11] | A natural compound with anti-cancer properties. Its stability in cell culture is a concern as it can convert to DIM.[12][13] |
| 3,3′-Diindolylmethane (DIM) | WWP1, WWP2 | More potent than I3C for WWP1 inhibition (IC50 = 111.2 µM).[8] Weak inhibition of WWP2.[8] | Shows anti-proliferative activity.[14] | A stable dimer of I3C. Considered a second-generation chemopreventive agent. |
| NSC-217913 | WWP1, WWP2 | WWP1 IC50 = 158.3 µM. WWP2 inhibition was too weak to determine accurately in the re-synthesized form.[15][16] | Dose-dependent inhibition in ELISA autoubiquitination assays.[15] | A novel heterocyclic scaffold identified as a dual inhibitor of WWP1 and WWP2.[15][16] |
Experimental Protocols
To validate the on-target effects of this compound and compare it with other inhibitors, the following key experiments are recommended:
In-Cell Ubiquitination Assay
This assay directly measures the ability of an inhibitor to block the ubiquitination of a specific WWP2 substrate, such as the tumor suppressor PTEN.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, a cancer cell line expressing endogenous WWP2) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 4-6 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors to preserve the ubiquitinated proteins.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody specific to the substrate of interest (e.g., anti-PTEN antibody) overnight at 4°C. The following day, add protein A/G beads to pull down the antibody-protein complexes.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-ubiquitin antibody to detect the ubiquitinated forms of the substrate. The membrane can also be probed with the anti-substrate antibody as a loading control.
-
Data Analysis: Quantify the band intensities of the ubiquitinated substrate and normalize them to the total immunoprecipitated substrate. Compare the levels of ubiquitination in inhibitor-treated cells to the vehicle-treated control. A decrease in the ubiquitination signal indicates successful inhibition of WWP2.
Cell Viability/Proliferation Assay
This assay assesses the downstream cellular consequences of WWP2 inhibition, such as effects on cell growth and survival.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP measurement) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle-treated control for each inhibitor concentration. Plot the results to determine the IC50 value for cell viability.
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: WWP2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for confirming this compound's on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | WWP2抑制剂 | MCE [medchemexpress.cn]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 7. Peptide and small molecule inhibitors of HECT-type ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Indole-3-Carbinol Prevents PTEN Loss in Cervical Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. Diindolylmethane (DIM) Spontaneously Forms from Indole-3-carbinol (I3C) During Cell Culture Experiments | In Vivo [iv.iiarjournals.org]
- 14. Dose-Dependent Responses of I3C and DIM on T-Cell Activation in the Human T Lymphocyte Jurkat Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Expanding the inhibitor space of the WWP1 and WWP2 HECT E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of NSC2805 Through Competitive Binding Assays: A Comparative Guide
For researchers in drug discovery and cell biology, understanding the specificity of small molecule inhibitors is paramount. NSC2805 has been identified as a potent inhibitor of the WWP2 E3 ubiquitin ligase, a key regulator in various cellular processes, including cancer progression. This guide provides a comparative framework for assessing the binding specificity of this compound against other potential WWP2 inhibitors using competitive binding assays.
Comparative Analysis of WWP2 Inhibitors
A critical aspect of characterizing an inhibitor is to determine its binding affinity and compare it with other compounds targeting the same protein. The following table summarizes the available data for this compound and a structurally distinct compound, NSC288387, which has also been shown to bind to WWP2.
| Compound | Target | IC50 (μM) | Method of Action Confirmation |
| This compound | WWP2 E3 Ubiquitin Ligase | 0.38 | Inhibition of PTEN ubiquitination, Ligand-based NMR |
| NSC288387 | WWP2 HECT Domain | 2.30 | Ligand-based NMR (STD and CPMG) |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.
Understanding the Mechanism: The WWP2 Signaling Pathway
WWP2 is a HECT E3 ubiquitin ligase that plays a crucial role in the ubiquitin-proteasome system. It recognizes specific substrate proteins and mediates the transfer of ubiquitin to them, leading to their degradation or altered function. Key substrates of WWP2 include the tumor suppressor PTEN, the transcription factor Goosecoid, and Smad proteins involved in TGF-β signaling. By inhibiting WWP2, compounds like this compound can prevent the ubiquitination of these substrates, thereby modulating their activity and downstream signaling pathways.
Experimental Protocol: Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the relative binding affinity of unlabeled test compounds, such as this compound and its alternatives, to the WWP2 E3 ligase. The assay relies on the displacement of a fluorescently labeled ligand from the WWP2 protein.
Materials and Reagents:
-
Recombinant human WWP2 protein
-
Fluorescently labeled ubiquitin (e.g., Fluorescein-Ubiquitin)
-
This compound
-
Alternative competitor compounds (e.g., NSC288387)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant WWP2 in assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range.
-
Prepare a stock solution of fluorescently labeled ubiquitin in assay buffer. The final concentration should be close to its dissociation constant (Kd) for WWP2.
-
Prepare serial dilutions of this compound and competitor compounds in assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of recombinant WWP2 protein to all wells of the microplate.
-
Add the serially diluted unlabeled competitor compounds (including this compound and alternatives) to the respective wells. Include a control with no competitor.
-
Add the fluorescently labeled ubiquitin to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
The data will show a decrease in the fluorescence signal as the concentration of the unlabeled competitor increases and displaces the fluorescently labeled ubiquitin.
-
Plot the signal against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Unraveling the Downstream Signaling Cascade of SHP2 Inhibition: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the downstream effects of inhibiting the SHP2 phosphatase, with a comparative look at key inhibitors and methodologies for validation.
This guide provides a comprehensive overview of the signaling pathways modulated by the inhibition of Src homology 2 domain-containing phosphatase 2 (SHP2), a critical node in cellular signaling. While the compound NSC2805 is primarily recognized as an inhibitor of the E3 ubiquitin ligase WWP2, this guide will focus on the well-documented downstream effects of potent and selective SHP2 inhibitors, providing a framework for validating the activity of any compound, including this compound, on this pathway. We will explore the mechanism of SHP2 inhibition and compare the performance of established inhibitors, supported by experimental data and detailed protocols.
The Central Role of SHP2 in Cellular Signaling
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in human cancers.[1][2][3][4][5] Upon growth factor stimulation, SHP2 is recruited to phosphorylated receptors or adaptor proteins, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of Ras and its downstream effectors, including ERK1/2.[3][4][5] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and malignancies.
Comparative Analysis of SHP2 Inhibitors
Several small molecule inhibitors targeting SHP2 have been developed and characterized. This section compares the biochemical potency of some of the most well-studied allosteric and active-site SHP2 inhibitors. Allosteric inhibitors are of particular interest as they lock SHP2 in an inactive conformation, offering high selectivity.
| Inhibitor | Type | Target | IC50 (µM) | Key Downstream Effects |
| SHP099 | Allosteric | SHP2 | 0.071 | Inhibition of RAS-ERK signaling, suppression of RTK-driven cancer cell proliferation.[6] |
| PHPS1 | Active Site | SHP2 | Low µM range | Inhibition of SHP2-dependent ERK1/2 phosphorylation and paxillin dephosphorylation.[7][8] |
| NSC-87877 | Active Site | SHP1/SHP2 | 0.318 (SHP2) | Inhibition of EGF-induced activation of SHP2, Ras, and Erk1/2.[9][10][11] |
Visualizing the SHP2 Signaling Pathway and Inhibition
To understand the mechanism of action of SHP2 inhibitors, it is essential to visualize their impact on the signaling cascade.
Caption: SHP2 signaling pathway and the mechanism of allosteric inhibition.
Experimental Workflow for Validating Downstream Effects
A multi-step experimental workflow is crucial for validating the downstream effects of a potential SHP2 inhibitor.
Caption: A typical experimental workflow for validating SHP2 inhibitors.
Detailed Experimental Protocols
In vitro SHP2 Phosphatase Activity Assay
This assay determines the direct inhibitory effect of a compound on SHP2 enzymatic activity.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)
-
Test compound (e.g., this compound) and known inhibitor (e.g., SHP099)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.
-
Add 5 µL of diluted compound to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).
-
Measure the fluorescence intensity (Excitation/Emission = 355/460 nm) at multiple time points.
-
Calculate the rate of reaction and determine the IC50 value of the compound.
Western Blot Analysis of ERK Phosphorylation
This method assesses the inhibition of downstream SHP2 signaling in a cellular context.
Materials:
-
Cancer cell line with active RTK signaling (e.g., A549, H3122)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or a known inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using ECL substrate and image the chemiluminescence.
-
Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Conclusion
Validating the downstream effects of a compound on a specific signaling pathway requires a systematic approach combining biochemical and cellular assays. While this compound is primarily known as a WWP2 inhibitor, the framework provided in this guide, focusing on the well-established SHP2 signaling pathway, offers a robust strategy for evaluating its potential off-target effects or for characterizing novel SHP2 inhibitors. The comparative data on known inhibitors and the detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and cancer biology.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHP2 inhibitor PHPS1 protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a novel shp2 protein tyrosine phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Unveiling the Potency of NSC2805: A Comparative Analysis Across Cancer Types
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the potency of NSC2805, a small molecule inhibitor of the E3 ubiquitin ligase WWP2. This guide provides a detailed analysis of its mechanism of action, a summary of its potency where data is available, and standardized experimental protocols for its evaluation, serving as a vital resource for advancing cancer research.
This compound has emerged as a significant tool in oncology research due to its targeted inhibition of WWP2, a key enzyme implicated in the degradation of the tumor suppressor protein PTEN. By inhibiting WWP2, this compound effectively stabilizes PTEN, leading to the downregulation of the pro-survival PI3K/AKT signaling pathway. This mechanism underscores its potential as an anti-cancer agent.
Mechanism of Action: Restoring Tumor Suppression
This compound functions as a potent and specific inhibitor of the WWP2 E3 ubiquitin ligase.[1] WWP2 is known to negatively regulate the tumor suppressor PTEN by marking it for proteasomal degradation through ubiquitination.[2][3] In many cancers, the overexpression of WWP2 leads to a decrease in PTEN levels, which in turn activates the PI3K/AKT signaling pathway, promoting cell proliferation, survival, and tumor growth.[2][4]
This compound intervenes in this process by binding to WWP2 and inhibiting its enzymatic activity. This action prevents the ubiquitination and subsequent degradation of PTEN.[1] The stabilization of PTEN allows it to function as a critical negative regulator of the PI3K/AKT pathway, ultimately leading to decreased cancer cell survival and proliferation.[2][5][6]
Comparative Potency of this compound
The efficacy of this compound in a cellular context is expected to vary depending on the cancer type and the specific genetic background of the cancer cells, particularly the expression levels of WWP2 and the status of PTEN. Cancers with high WWP2 expression and wild-type PTEN are hypothesized to be more sensitive to this compound.
Further research is crucial to establish a comprehensive profile of this compound's potency across diverse cancer cell lines. The following table is intended to be populated as more data becomes available to the research community.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Prostate Cancer | LNCaP | Data not available | |
| Breast Cancer | MCF-7 | Data not available | |
| Lung Cancer | A549 | Data not available | |
| Colon Cancer | HCT116 | Data not available | |
| Glioblastoma | U87MG | Data not available |
Experimental Protocols
To facilitate standardized research and ensure the reproducibility of results, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various adherent cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizing the Molecular Interactions and Workflow
To further elucidate the processes involved, the following diagrams illustrate the this compound signaling pathway and the experimental workflow.
Caption: this compound inhibits WWP2, preventing PTEN degradation and suppressing PI3K/AKT signaling.
Caption: Workflow of the MTT assay for determining the IC50 of this compound.
This guide serves as a foundational resource for the ongoing investigation of this compound. As more data on its potency in diverse cancer types become available, this document will be updated to provide the research community with the most current and comprehensive information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WWP2 is an E3 ubiquitin ligase for PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WWP2 is an E3 ubiquitin ligase for PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WWP2 is a physiological ubiquitin ligase for phosphatase and tensin homolog (PTEN) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NSC2805: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for NSC2805, a WWP2 ubiquitin ligase inhibitor used in various research applications.
While specific institutional and local regulations must always be followed, the following procedures are based on general best practices for laboratory chemical waste disposal.
Summary of Key Chemical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The table below summarizes the known quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol
Given that this compound is a bioactive small molecule, it should be treated as chemical waste and disposed of through an approved hazardous waste program. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware such as pipette tips, gloves, and empty vials) as chemical waste.
-
Segregate this compound waste from other waste streams to avoid unintended chemical reactions. It should be collected in a dedicated, properly labeled waste container.
-
-
Containerization:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap for collecting this compound waste.
-
Ensure the container is compatible with all components of the waste, including any solvents used to dissolve the compound.
-
Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must include:
-
The full chemical name: "this compound" and any other components in the waste mixture. Avoid abbreviations or chemical formulas.[1]
-
The concentration or quantity of each chemical.[1]
-
The date when the waste was first added to the container.[1]
-
The name and contact information of the principal investigator or responsible person.[1]
-
Appropriate hazard pictograms, if known.
-
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
Store according to chemical compatibility to prevent accidental mixing with incompatible substances.
-
-
Disposal:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound, if available, before handling or disposing of this compound. Adherence to local, state, and federal regulations is mandatory.
References
Essential Safety and Operational Guide for Handling NSC2805
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with NSC2805. It includes detailed operational protocols, personal protective equipment (PPE) requirements, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
I. Compound Information and Hazards
This compound is an inhibitor of the WWP2 E3 ubiquitin ligase, utilized in cancer research.[1][2][3] While specific toxicological properties of this compound are not extensively detailed in publicly available literature, it is prudent to handle it as a potentially hazardous chemical. Standard laboratory safety protocols should be strictly followed.
Chemical Properties:
| Property | Value |
| CAS Number | 4371-34-0 |
| Molecular Formula | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol [4] |
| Appearance | Solid powder[4] |
| Solubility | Soluble in DMSO[4] |
II. Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted to determine the necessary PPE for any procedure involving this compound.[5] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Should be worn when handling the compound or its solutions. |
| Body Protection | Laboratory coat | Must be worn to protect from potential splashes. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. A fume hood should be used when handling larger quantities or creating aerosols. |
III. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood for procedures that may generate dust or aerosols.
B. Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before working with this compound.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Weigh the compound in a chemical fume hood or a designated weighing area with local exhaust ventilation.
-
Prepare solutions in a chemical fume hood.
-
Wash hands thoroughly after handling.
C. Storage:
-
Store in a tightly sealed container.
-
Keep in a dry, dark, and cool place.
-
Short-term storage (days to weeks) at 0 - 4 °C.[4]
-
Long-term storage (months to years) at -20 °C.[4]
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
A. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
B. Disposal Procedure:
-
Ensure all waste containers are properly labeled with the contents, including the name "this compound" and any solvents used.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of hazardous waste.
V. Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for studying the effect of this compound and its known signaling pathway.
Caption: A typical experimental workflow for investigating the effects of this compound.
Caption: The inhibitory effect of this compound on the WWP2 signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
